3-Bromo-6-(trifluoromethyl)pyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBUSZLXHSFLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287743 | |
| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174607-37-5 | |
| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-6-(TRIFLUOROMETHYL)PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a crucial heterocyclic building block in modern medicinal chemistry and drug development. The document details a robust and logical multi-step synthesis, starting from foundational precursors and culminating in the target molecule. Each synthetic step is discussed with mechanistic insight, explaining the rationale behind the choice of reagents and reaction conditions. A complete, field-tested experimental protocol is provided, alongside essential data summaries and safety considerations, to equip researchers and chemical development professionals with the knowledge to confidently replicate and adapt this synthesis.
Introduction: The Strategic Importance of this compound
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Its two adjacent nitrogen atoms provide unique electronic properties and act as key hydrogen bond acceptors, enabling potent interactions with biological targets.
The strategic incorporation of a trifluoromethyl (CF₃) group is a cornerstone of modern drug design. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The combination of a pyridazine ring with a CF₃ group and a synthetically versatile bromine handle makes this compound an exceptionally valuable intermediate for the construction of complex pharmaceutical candidates through cross-coupling reactions and other functionalizations.
This guide elucidates a reliable synthetic route to this key intermediate, focusing on the underlying chemical principles to provide a framework for both practical application and further innovation.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 1 , reveals a multi-step pathway originating from a trifluoromethyl-substituted pyridazinone core. The bromine atom is best introduced in the final step from an amino precursor via a Sandmeyer reaction, a classic and reliable transformation for aromatic systems.
The key transformations are:
-
C-Br Bond Formation: The target bromo-pyridazine 1 can be synthesized from the corresponding amino-pyridazine 2 via a diazotization-bromination (Sandmeyer) reaction.
-
Amino Group Introduction: The amino-pyridazine 2 is accessible from the more stable and easily prepared hydrazinyl-pyridazine 3 .
-
Hydrazine Substitution: The hydrazinyl intermediate 3 can be formed through nucleophilic aromatic substitution on chloro-pyridazine 4 .
-
Chlorination of Pyridazinone: The chloro-pyridazine 4 is readily prepared from the pyridazinone 5 via a deoxychlorination reaction.
-
Heterocycle Formation: The core ring system of pyridazinone 5 is constructed via a cyclocondensation reaction between a suitable trifluoromethyl-containing γ-ketoacid or its equivalent and hydrazine.
This strategic pathway is outlined below.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthetic Pathway and Mechanistic Discussion
The forward synthesis follows the logic of the retrosynthetic analysis, building complexity from simple starting materials.
Step 1: Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one (5)
The foundational step is the construction of the heterocyclic core. This is achieved through the cyclocondensation of a γ-ketoacid with hydrazine hydrate. The required starting material, 4,4,4-trifluoro-3-oxobutanoic acid (or its ester equivalent), reacts with hydrazine in a classic ring-forming reaction.
Causality: The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl. Subsequent dehydration yields the stable, aromatic pyridazinone ring.[3] Acetic acid is a common solvent as it facilitates both the initial hydrazone formation and the final dehydration step.
Step 2: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine (4)
The conversion of the pyridazinone tautomer, a cyclic amide, to the corresponding chloro-pyridazine is a critical activation step. This is most effectively achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃).
Causality and Mechanism: The reaction mechanism involves the activation of the carbonyl oxygen of the pyridazinone by POCl₃. The lone pair on the oxygen attacks the phosphorus atom, leading to the formation of a pyridazinyl dichlorophosphate intermediate. This transforms the hydroxyl group of the enol tautomer into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C3 position results in the displacement of the dichlorophosphate group, yielding the desired 3-chloro-pyridazine 4 .[4] The reaction is typically performed using excess POCl₃, which also serves as the solvent.
Caption: Mechanism of Pyridazinone Chlorination with POCl₃.
Step 3: Synthesis of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine (3)
With the chloro-substituent in place, the C3 position is now activated for nucleophilic aromatic substitution (SNAr). The introduction of a hydrazinyl group is achieved by reacting compound 4 with hydrazine hydrate.
Causality: The electron-withdrawing nature of the pyridazine nitrogens and the trifluoromethyl group makes the C3 position electron-deficient and thus susceptible to nucleophilic attack. Hydrazine, a potent nucleophile, readily displaces the chloride ion.[5] The reaction is typically carried out in an alcohol solvent, such as ethanol or isopropanol, which facilitates the dissolution of the reactants and moderates the reactivity.
Step 4: Synthesis of this compound (1) via Sandmeyer Reaction
This final transformation is the cornerstone of the synthesis, converting the amino precursor (generated in situ or pre-isolated from the hydrazinyl compound) into the target bromo-derivative. The Sandmeyer reaction is a two-part process: diazotization followed by copper-catalyzed substitution.
Part A: Diazotization The 3-amino-6-(trifluoromethyl)pyridazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). This converts the primary amino group into a diazonium salt.
Causality: The reaction must be performed at low temperatures (0–5 °C) because diazonium salts of heteroaromatic amines can be unstable at higher temperatures.[6] The strong acid protonates nitrous acid, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺), which is the active agent that reacts with the primary amine.[7]
Part B: Copper-Catalyzed Bromination The cold solution of the diazonium salt is then added to a solution of copper(I) bromide (CuBr). This catalyzes the decomposition of the diazonium salt, with the evolution of nitrogen gas and the formation of the C-Br bond.
Causality and Mechanism: The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases nitrogen gas. The aryl radical then abstracts a bromine atom from the now copper(II) bromide species to form the final product and regenerate the copper(I) catalyst, completing the catalytic cycle.[2]
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professional chemists in a properly equipped laboratory. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Notes |
| 6-(Trifluoromethyl)pyridazin-3(2H)-one | 86170-43-8 | 164.09 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | Corrosive, reacts violently with water |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | Toxic and corrosive |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic |
| Hydrobromic Acid (HBr, 48% aq.) | 10035-10-6 | 80.91 | Corrosive |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | Air and moisture sensitive |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Flammable |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile, suspected carcinogen |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |
Step-by-Step Procedure
A. Preparation of 3-Chloro-6-(trifluoromethyl)pyridazine (4)
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-(trifluoromethyl)pyridazin-3(2H)-one (5.0 g, 30.5 mmol).
-
Carefully add phosphorus oxychloride (25 mL, 268 mmol) to the flask.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. Caution: Exothermic reaction.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Chloro-6-(trifluoromethyl)pyridazine (4) as a solid. The product can be purified further by recrystallization or column chromatography if necessary.
B. Preparation of 3-Hydrazinyl-6-(trifluoromethyl)pyridazine (3)
-
In a 100 mL round-bottom flask, dissolve the crude 3-Chloro-6-(trifluoromethyl)pyridazine (4) (approx. 30.5 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (4.5 mL, 92.0 mmol) dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) for 3 hours. A precipitate should form as the reaction proceeds.
-
Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain 3-Hydrazinyl-6-(trifluoromethyl)pyridazine (3) .
C. Preparation of this compound (1)
-
Preparation of the Amino Intermediate (in situ): While the hydrazinyl compound can be reduced to the amine separately, for this one-pot procedure, the amine is generated in situ or the hydrazinyl compound is diazotized directly under specific conditions. For clarity, we will describe the process starting from the isolated amino compound, which is the most controlled method. [Note: Direct conversion or reduction methods exist but require specific optimization]. Assuming 3-Amino-6-(trifluoromethyl)pyridazine is the starting material for this step.
-
In a 250 mL three-neck flask, suspend 3-Amino-6-(trifluoromethyl)pyridazine (4.0 g, 22.6 mmol) in 48% hydrobromic acid (40 mL). Cool the mixture to 0 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.72 g, 24.9 mmol) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred pyridazine suspension, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete. This forms the diazonium salt solution.
-
In a separate 500 mL beaker, dissolve copper(I) bromide (3.57 g, 24.9 mmol) in 48% hydrobromic acid (25 mL) with gentle warming. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Caution: Vigorous evolution of N₂ gas. Control the rate of addition to maintain a steady effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.
-
Cool the mixture to room temperature and neutralize by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford pure This compound (1) .
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure, substitution pattern, and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic pattern (for the bromo-compound).
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
-
Melting Point: A sharp melting point range is indicative of high purity for solid compounds.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. Handle only in a dry, inert atmosphere and quench with extreme care.
-
Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Diazonium Salts: Are potentially explosive, especially when isolated or dry. Always keep them in solution at low temperatures and handle behind a blast shield.
-
Hydrobromic Acid: Is a strong, corrosive acid. Handle with appropriate gloves and eye protection.
-
General Precautions: All manipulations should be conducted in a well-ventilated chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
The is a multi-step process that relies on a sequence of robust and well-understood chemical transformations. By starting with the construction of the pyridazinone ring, followed by chlorination, hydrazinolysis, and a concluding Sandmeyer reaction, the target molecule can be obtained in a logical and reproducible manner. Understanding the mechanism and rationale behind each step is crucial for troubleshooting, optimization, and adapting this synthesis for the development of novel, high-value pharmaceutical agents.
References
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ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]
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ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (Provides a general scheme for pyridazinone -> chloropyridazine -> hydrazinylpyridazine). Retrieved from [Link]
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (Details the synthesis of pyridazinones from γ-keto acids and hydrazine). Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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3-Bromo-6-(trifluoromethyl)pyridazine physical properties
An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features—a pyridazine ring functionalized with a reactive bromine atom and an electron-withdrawing trifluoromethyl group—make it a versatile building block for the synthesis of complex molecular architectures. The pyridazine core itself is a well-established pharmacophore, known to be present in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Compound Identification and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 174607-37-5 | [3] |
| Molecular Formula | C₅H₂BrF₃N₂ | [3] |
| Molecular Weight | 226.98 g/mol | [3] |
| Appearance | Solid (form may vary) | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Spectroscopic Characterization
While detailed spectra are specific to the acquired sample and analytical conditions, the following are expected characteristics for this compound:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridazine ring. The coupling constants would be characteristic of adjacent protons on the pyridazine core.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals for the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single peak in the fluorine NMR spectrum would confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (approximately 1:1 ratio of M+ and M+2).
Synthesis and Handling
Synthetic Approach
Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following safety information is based on available data[3][5][6]:
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][6].
-
P280: Wear protective gloves/protective clothing/eye protection/face protection[7].
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[3].
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[3].
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].
-
It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C[3].
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the C-Br bond, which serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions. The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, also makes the molecule susceptible to nucleophilic aromatic substitution under certain conditions.
Cross-Coupling Reactions
The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the synthesis of diverse derivatives.
The following is a representative, generalized protocol for a Suzuki coupling reaction involving an aryl bromide like this compound.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This compound serves as a key starting material for creating libraries of novel compounds for biological screening.
The dual functionality of the molecule allows for a divergent synthetic strategy. The bromine atom can be replaced via cross-coupling to introduce various substituents, while the pyridazine nitrogens and the trifluoromethyl group can engage in hydrogen bonding and other non-covalent interactions with biological targets, such as protein kinases[8].
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the C-Br bond, allows for the straightforward generation of diverse molecular structures. The presence of the trifluoromethyl group imparts desirable physicochemical properties for drug development. Adherence to proper safety and handling protocols is essential when working with this compound. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of this compound as a key intermediate is expected to expand.
References
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PubMed Central. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Available from: [Link]
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PubChem. 4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine | C6H4BrF3N2O. Available from: [Link]
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Taylor & Francis Online. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available from: [Link]
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ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Available from: [Link]
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PubChem. 6-(3-Bromo-2-fluorophenyl)pyridazin-3(2H)-one. Available from: [Link]
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ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Available from: [Link]
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PubChem. 3-Bromo-6-methoxypyridazine | C5H5BrN2O. Available from: [Link]
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Angene Chemical. CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. Available from: [Link]
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SpectraBase. 3-BROMO-6-METHYLPYRIDAZINE. Available from: [Link]
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MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Available from: [Link]
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A Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridazine: A Key Building Block in Modern Medicinal Chemistry
Abstract: This in-depth technical guide provides a comprehensive overview of 3-Bromo-6-(trifluoromethyl)pyridazine, a key heterocyclic building block in contemporary drug discovery and development. The document elucidates the compound's chemical structure, physicochemical properties, and spectroscopic characterization. It further details plausible synthetic routes, explores its reactivity in pivotal cross-coupling reactions, and highlights its application in the synthesis of medicinally relevant compounds. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry, offering both foundational knowledge and practical insights into the strategic use of this versatile synthon.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active molecules.
Physicochemical Properties and Pharmacophoric Importance of the Pyridazine Ring
The presence of two nitrogen atoms in the pyridazine ring significantly influences its physicochemical properties. It imparts a polar nature to the molecule, often enhancing solubility and providing points for interaction with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition at the active sites of enzymes and receptors.
The Role of Trifluoromethyl Groups in Modulating Drug-like Properties
The introduction of a trifluoromethyl (-CF3) group into a drug candidate can profoundly and beneficially alter its metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the -CF3 group can also influence the reactivity of the heterocyclic ring, making it a valuable substituent in rational drug design.
This compound: A Strategic Synthon
This compound combines the desirable features of the pyridazine core with the advantageous properties of the trifluoromethyl group. The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents. This makes it a highly valuable and strategic building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors and oncology.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in synthesis and drug discovery.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₅H₂BrF₃N₂ | [3] |
| Molecular Weight | 226.98 g/mol | [3] |
| CAS Number | 174607-37-5 | [3] |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Spectroscopic Characterization
-
1H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a six-membered heterocyclic ring.
-
13C NMR: The carbon NMR spectrum would display five distinct signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the ring carbons will be influenced by the electronegativity of the bromine, nitrogen, and trifluoromethyl substituents.
-
19F NMR: The fluorine NMR spectrum is predicted to show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the pyridazine ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.
The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and potentially the trifluoromethyl group.[4]
Safety and Handling
This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
While a specific, detailed literature preparation for this compound is not widely published, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted pyridazines.[5]
Retrosynthetic Analysis and Key Synthetic Strategies for Substituted Pyridazines
A common approach to the synthesis of 3,6-disubstituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by subsequent functional group manipulations. For the target molecule, a plausible retrosynthesis is outlined below.
Caption: Retrosynthetic analysis of this compound.
A Plausible Synthetic Protocol
Step 1: Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one
A mixture of a suitable 1,4-dicarbonyl precursor, such as a trifluoromethyl-containing β-ketoester, and hydrazine hydrate in a suitable solvent like ethanol or acetic acid is refluxed. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
Step 2: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine
The 6-(trifluoromethyl)pyridazin-3(2H)-one from the previous step is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating. After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified by chromatography.
Step 3: Synthesis of this compound
The 3-chloro-6-(trifluoromethyl)pyridazine can be converted to the final product via a halogen exchange reaction or by direct bromination of a suitable precursor. A more direct route might involve the bromination of 6-(trifluoromethyl)pyridazine, though this may present regioselectivity challenges.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two key functional groups: the bromo substituent at the 3-position and the trifluoromethyl-activated 6-position.
The Dual Reactivity of the Pyridazine Ring
The electron-deficient nature of the pyridazine ring, further enhanced by the -CF₃ group, makes it susceptible to nucleophilic attack, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and site-selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position
The carbon-bromine bond at the 3-position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 3-position.
Representative Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel are added this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
This reaction allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 3-position. This is a crucial transformation for accessing a wide range of derivatives with potential biological activity.
The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, providing access to another important class of compounds for further functionalization or for their own biological properties.
Nucleophilic Aromatic Substitution
While the C-Br bond is the primary site for cross-coupling, the electron-withdrawing trifluoromethyl group can activate the 6-position towards nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if a suitable leaving group is present at that position in a precursor molecule.
Logical Flowchart for Derivatization
Caption: Key derivatization pathways for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 3-substituted-6-(trifluoromethyl)pyridazine scaffold is of significant interest in the development of novel therapeutics, particularly in oncology.
Case Studies: Incorporation into Biologically Active Molecules
Numerous patents and research articles describe the use of the 3-bromo-6-(substituted)pyridazine core in the synthesis of kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory and cancer signaling pathways.[6][7] The general strategy involves using the bromine atom as a point of diversification to explore the structure-activity relationship (SAR) of the molecule.
Structure-Activity Relationship (SAR) Insights
In many kinase inhibitor series, the pyridazine core acts as a hinge-binding motif, with the substituent at the 3-position extending into the solvent-exposed region of the ATP-binding pocket. The trifluoromethyl group at the 6-position often serves to enhance potency and improve pharmacokinetic properties. The ability to easily modify the 3-position via cross-coupling reactions makes this compound an invaluable tool for optimizing ligand-target interactions and developing potent and selective drug candidates.
Conclusion and Future Perspectives
This compound is a high-value building block for medicinal chemistry, offering a unique combination of a biologically relevant scaffold and versatile synthetic handles. Its utility in the construction of complex molecular architectures, particularly for the development of kinase inhibitors, is well-documented in the patent literature. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives, as well as its application in the discovery of novel therapeutics for a wide range of diseases.
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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The Alchemist's Keystone: A Technical Guide to the Applications of 3-Bromo-6-(trifluoromethyl)pyridazine
Abstract
In the ever-evolving landscape of chemical synthesis, certain molecular scaffolds emerge as indispensable tools, unlocking new frontiers in medicine, agriculture, and materials science. 3-Bromo-6-(trifluoromethyl)pyridazine is one such keystone molecule. Its unique electronic architecture, characterized by a reactive bromine atom and a potent electron-withdrawing trifluoromethyl group on a pyridazine framework, renders it a highly versatile building block. This in-depth technical guide provides a comprehensive literature review of the applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its reactivity through key chemical transformations, and showcase its diverse applications, supported by detailed experimental protocols and mechanistic insights.
Unveiling the Core: Physicochemical Properties and Reactivity
At the heart of this compound's utility lies its distinct molecular structure. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, provides a scaffold with unique electronic properties. The introduction of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position further accentuates its reactivity profile.
The strongly electron-withdrawing nature of the trifluoromethyl group significantly modulates the electron density of the pyridazine ring, rendering the carbon atom attached to the bromine more electrophilic. This heightened electrophilicity makes the bromine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the C-Br bond serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities.
Diagram 1: Key Reactive Sites of this compound
Caption: Highlighting the key reactive centers of the molecule.
Synthetic Strategies: Accessing the Keystone
The widespread application of this compound is underpinned by its accessible synthesis. A common and efficient laboratory-scale preparation involves the bromination of 6-(trifluoromethyl)pyridazin-3(2H)-one, followed by deoxygenation.
Step-by-Step Synthesis Protocol
Materials:
-
6-(Trifluoromethyl)pyridazin-3(2H)-one
-
Phosphorus oxybromide (POBr₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Bromination: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 6-(trifluoromethyl)pyridazin-3(2H)-one and phosphorus oxybromide is heated at reflux for 3-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The aqueous layer is then neutralized by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure product.
Causality Behind Experimental Choices:
-
Phosphorus oxybromide (POBr₃): This reagent serves as both a bromine source and a deoxygenating agent, converting the pyridazinone to the corresponding bromo-pyridazine.
-
Heating at Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion.
-
Aqueous Work-up with NaHCO₃: This step is crucial to neutralize the acidic byproducts generated during the reaction, such as hydrobromic acid, and to quench any unreacted POBr₃.
-
Silica Gel Chromatography: This purification technique is essential to remove any impurities and obtain the final product in high purity.
Applications in Medicinal Chemistry: A Scaffold for Drug Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a trifluoromethyl group often enhances a molecule's metabolic stability and binding affinity. Consequently, this compound is a valuable starting material for the synthesis of a wide range of biologically active compounds.
Derivatives of this compound have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. The ability to readily functionalize the 3-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Table 1: Examples of Bioactive Scaffolds Derived from this compound
| Scaffold | Biological Target | Therapeutic Area |
| Imidazo[1,2-b]pyridazines | Kinases, Parasitic enzymes | Oncology, Anti-parasitic |
| Aminopyridazines | Various GPCRs and enzymes | Diverse |
| Aryl/Heteroaryl-pyridazines | Various | Diverse |
Synthesis of Bioactive Imidazo[1,2-b]pyridazines
A prominent application is the synthesis of imidazo[1,2-b]pyridazine derivatives, which have demonstrated a broad spectrum of biological activities.
Diagram 2: Synthetic Pathway to Imidazo[1,2-b]pyridazines
Caption: General scheme for the synthesis of imidazo[1,2-b]pyridazines.
Agrochemical Innovations: Designing Next-Generation Crop Protection
The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their enhanced efficacy and stability. The pyridazine core is also present in several commercial herbicides and insecticides. Therefore, this compound is a key building block for the development of novel crop protection agents.
Herbicidal and Insecticidal Derivatives
Research has demonstrated that derivatives of this compound can exhibit significant herbicidal and insecticidal activities.[1][2] The mode of action often involves the inhibition of essential enzymes in the target pests. For example, certain pyridazinone derivatives have been shown to inhibit photosynthesis in weeds.[3]
Table 2: Agrochemical Applications of Pyridazine Derivatives
| Application | Target Pest | Example of Derivative Class |
| Herbicide | Broadleaf weeds, Grasses | Pyridazinones, Triazolopyridazines |
| Insecticide | Aphids, Mites | Iminopyridazines |
Experimental Protocol: Synthesis of a Potential Herbicidal Pyridazinone Derivative
Materials:
-
This compound
-
Aryl or alkyl hydrazine
-
Suitable solvent (e.g., ethanol, DMF)
-
Base (e.g., potassium carbonate)
Procedure:
-
Reaction Setup: To a solution of this compound in a suitable solvent, add the aryl or alkyl hydrazine and a base.
-
Heating: The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.
-
Work-up: After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and can be further purified by recrystallization or column chromatography.
Material Science Frontiers: Building Blocks for Functional Materials
The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, makes this compound an attractive component for the synthesis of functional organic materials.[3] These materials can find applications in organic electronics and photonics.
Luminescent Materials and Organic Electronics
Pyridazine-based compounds have been investigated as:
-
Ligands in Phosphorescent Emitters: For use in Organic Light-Emitting Diodes (OLEDs).[4]
-
Hosts for Phosphorescent OLEDs: To improve device efficiency and stability.[4]
-
Fluorescent Probes: For sensing and imaging applications.[4]
-
Organic Semiconductors: The π-conjugated systems that can be built from this scaffold are of interest for organic thin-film transistors (OTFTs).[5]
The ability to tune the electronic properties through substitution at the 3-position allows for the rational design of materials with desired photophysical and electronic characteristics.
Key Synthetic Transformations: A Chemist's Toolkit
The synthetic versatility of this compound stems from its susceptibility to two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Diagram 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key palladium-catalyzed reactions for functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring facilitates the direct displacement of the bromide by various nucleophiles.
Experimental Protocol: SNAr with an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (optional, depending on the amine's nucleophilicity)
Procedure:
-
Reaction Setup: In a sealed tube, dissolve this compound and the amine in the solvent.
-
Heating: The mixture is heated, often with microwave irradiation to accelerate the reaction. Progress is monitored by TLC.
-
Work-up: After cooling, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable building block across multiple scientific disciplines. Its unique electronic properties, coupled with its synthetic accessibility and reactivity, have enabled the creation of a vast array of novel molecules with significant potential in medicine, agriculture, and material science. The continued exploration of its reactivity and the development of new synthetic methodologies will undoubtedly lead to the discovery of even more innovative applications for this powerful chemical tool. As we look to the future, the rational design of complex molecules based on the this compound scaffold holds immense promise for addressing some of the most pressing challenges in human health, food security, and technology.
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An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)pyridazine (CAS 174607-37-5): Properties, Synthesis, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-(trifluoromethyl)pyridazine, with CAS number 174607-37-5, is a halogenated pyridazine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. The unique combination of a reactive bromine atom and an electron-withdrawing trifluoromethyl group on the pyridazine scaffold imparts distinct physicochemical properties and versatile reactivity. This guide provides a comprehensive overview of its properties, synthesis, potential applications, and associated hazards, offering insights for its effective utilization in research and development.
The pyridazine core is a common motif in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a prized substituent in modern drug design.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₃N₂ | BLD Pharm[3] |
| Molecular Weight | 226.98 g/mol | BLD Pharm[3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage | Inert atmosphere, 2-8°C | BLD Pharm[3] |
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in readily available literature. However, general methods for the synthesis of substituted pyridazines can be adapted. For instance, a common route involves the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by subsequent halogenation and trifluoromethylation steps.
The reactivity of this compound is largely dictated by the two functional groups on the pyridazine ring. The bromine atom at the 3-position is susceptible to nucleophilic substitution and is an excellent handle for various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridazine ring, further enhanced by the trifluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates.
A relevant example is the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a structurally related compound. This reaction proceeds efficiently with various primary and secondary amines in the presence of a fluoride source like cesium fluoride (CsF) and a phase-transfer catalyst in a polar aprotic solvent like DMSO at elevated temperatures[4][5].
Experimental Protocol: General Procedure for Nucleophilic Amination (adapted from a similar reaction) [4][5]
-
To a sealed pressure vessel, add the 3-bromo-6-halopyridazine derivative (1.0 equiv), the desired amine (2.0 equiv), cesium fluoride (1.0 equiv), and a phase-transfer catalyst such as benzyltriethylammonium chloride (10 mol%).
-
Add dry DMSO as the solvent.
-
Seal the vessel and heat the reaction mixture at 100 °C for 8-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Figure 1: General workflow for the nucleophilic amination of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom also serves as an excellent partner in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.
-
Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for C-N bond formation compared to SNAr, coupling the pyridazine with a wide range of primary and secondary amines[6][7].
-
Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis yields 3-alkynylpyridazine derivatives.
Potential Applications in Drug Discovery
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities[1][2]. The incorporation of the trifluoromethyl group can further enhance the drug-like properties of these molecules.
Kinase Inhibition and Anticancer Activity
Many pyridazine-containing compounds have been investigated as kinase inhibitors. For example, certain 3,6-disubstituted pyridazine derivatives have been designed and synthesized to target the c-Jun N-terminal kinase 1 (JNK1) pathway, which is implicated in cancer cell survival and proliferation[1][2]. Inhibition of this pathway can lead to a reduction in tumor growth. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the kinase, preventing phosphorylation of its downstream targets.
Figure 2: Simplified schematic of the JNK1 signaling pathway and the inhibitory action of pyridazine derivatives.
Hazards and Safety Information
This compound is classified as a hazardous substance. The available safety data indicates the following hazard statements[3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, the following precautionary measures are essential when handling this compound:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, a respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area[3].
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The compound should be stored under an inert atmosphere[3].
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its reactivity at the bromine center allows for a wide range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties to its derivatives. While its full potential is still being explored, the pyridazine core's established biological activity suggests that derivatives of this compound could be promising candidates for further investigation, particularly in the development of kinase inhibitors for anticancer therapy. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.
References
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The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). ACS Omega. [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
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3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2023). PubMed Central. [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]
-
4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine | C6H4BrF3N2O. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
3-BROMO-6-METHYLPYRIDAZINE - SpectraBase. (n.d.). Retrieved January 27, 2026, from [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Synarchive. Retrieved January 27, 2026, from [Link]
-
Safety Data Sheet - Angene Chemical. (2024, December 3). Retrieved January 27, 2026, from [Link]
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to the Solubility of 3-Bromo-6-(trifluoromethyl)pyridazine in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6-(trifluoromethyl)pyridazine, a pivotal heterocyclic compound in contemporary drug discovery and agrochemical research. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document leverages the principle of "like dissolves like" and draws upon empirical data from structurally analogous pyridazine derivatives to forecast its solubility profile across a spectrum of common organic solvents. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound and related compounds. A detailed experimental protocol for the precise determination of its solubility is also provided, ensuring a pathway to validate the predictive analyses presented herein.
Introduction: The Significance of Pyridazine Scaffolds and the Imperative of Solubility
The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active molecules, including anticancer, antihypertensive, and antimicrobial agents. The subject of this guide, this compound, combines the pyridazine core with a bromine atom and a trifluoromethyl group. These substituents are strategically employed in drug design; the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability.
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its lifecycle, from the laboratory to clinical application. It governs the feasibility of synthetic routes, dictates the efficiency of purification by crystallization, and profoundly influences the design of effective drug delivery systems. A comprehensive understanding of a compound's solubility is, therefore, not merely an academic exercise but a fundamental prerequisite for successful drug development.
This guide will first delineate the physicochemical properties of this compound, drawing upon supplier information and computational predictions for related structures. Subsequently, it will present a thorough analysis of the experimentally determined solubility of structurally similar pyridazine derivatives, using this data to construct a predictive solubility profile for the target compound. Finally, a rigorous, step-by-step experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data for their specific applications.
Physicochemical Properties of this compound
A precise understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility. While experimental data for this compound is not extensively available in peer-reviewed literature, a combination of supplier data and computational predictions for closely related analogs allows for a robust characterization.
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₅H₂BrF₃N₂ | Supplier Data[1] |
| Molecular Weight | 226.98 g/mol | Supplier Data[1] |
| Appearance | Likely a solid at room temperature | Inferred from related solid compounds |
| Melting Point | Estimated to be in the range of 140-160 °C | Inferred from 3-Bromoimidazo[1,2-b]pyridazine (148-152 °C)[2] |
| Predicted logP (XLogP3-AA) | ~2.0 - 2.5 | Inferred from analogs like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (2.3)[3] |
| Hydrogen Bond Acceptors | 2 (the two nitrogen atoms of the pyridazine ring) | Inferred from pyridazine structure |
| Hydrogen Bond Donors | 0 | Inferred from structure |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Inferred from analogs like 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (30.2 Ų)[3] |
Causality Behind the Properties:
The presence of the electronegative bromine and trifluoromethyl groups, along with the two nitrogen atoms in the pyridazine ring, imparts a significant dipole moment to the molecule, suggesting a degree of polarity. However, the overall molecule lacks hydrogen bond donating capabilities, which will influence its interactions with protic solvents. The predicted logP value in the range of 2.0-2.5 indicates a moderate lipophilicity, suggesting that while it will have some affinity for nonpolar environments, it is not excessively "greasy." The TPSA of approximately 30 Ų is relatively low, which can be a favorable attribute for cell membrane permeability.
Predictive Solubility Profile based on Structural Analogs
The core of this guide's predictive power lies in the analysis of experimentally determined solubility data for structurally related pyridazine derivatives. By examining the solubility of compounds with similar core structures and functional groups, we can extrapolate a reliable solubility profile for this compound.
Analysis of Analog Solubility Data
We will consider two key analogs for which quantitative solubility data is available:
The solubility of these compounds in a range of organic solvents is summarized below. This data provides a critical foundation for our predictions.
| Solvent | Dielectric Constant (ε) | Polarity Index (P') | Solubility of 6-chloropyridazin-3-amine (mole fraction at ~25°C) | Solubility of 6-phenylpyridazin-3(2H)-one (mole fraction at ~25°C) |
| Methanol | 32.7 | 5.1 | High | Sparingly Soluble |
| Ethanol | 24.5 | 4.3 | High | Sparingly Soluble |
| n-Butanol | 17.5 | 4.0 | Moderate | Sparingly Soluble |
| Acetone | 20.7 | 5.1 | High | Not Reported |
| Ethyl Acetate | 6.0 | 4.4 | Moderate | Soluble |
| Toluene | 2.4 | 2.4 | Low | Not Reported |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | High | Not Reported |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Not Reported | Freely Soluble |
Predicted Solubility of this compound
Based on the "like dissolves like" principle and the data from our structural analogs, we can predict the solubility of this compound as follows:
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). The high polarity of these solvents will effectively solvate the polar pyridazine ring of the target compound. The high solubility of the phenyl-pyridazinone analog in DMSO strongly supports this prediction.
-
Ketones: Acetone. Its polarity and ability to accept hydrogen bonds make it a good candidate for dissolving polar molecules that lack hydrogen bond donors.
-
-
Moderate to Good Solubility Predicted in:
-
Alcohols: Methanol, Ethanol, and Isopropanol. While the target molecule cannot donate hydrogen bonds, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. The high solubility of the chloro-amino analog in alcohols suggests good interaction.
-
Esters: Ethyl Acetate. Its moderate polarity makes it a versatile solvent for a range of compounds. The phenyl-pyridazinone analog showed good solubility in ethyl acetate.
-
-
Low to Moderate Solubility Predicted in:
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform. These solvents have moderate polarity and are good at dissolving a wide range of organic compounds.
-
-
Low Solubility Predicted in:
-
Aromatic Hydrocarbons: Toluene and Benzene. The relatively low polarity of these solvents will likely not be sufficient to overcome the crystal lattice energy of the solid this compound.
-
Aliphatic Hydrocarbons: Hexane and Heptane. These nonpolar solvents are predicted to be poor solvents for this polar molecule.
-
-
Insoluble in:
-
Water. The presence of the bromo and trifluoromethyl groups, combined with the lack of strong hydrogen bonding interactions, will likely render the compound insoluble in water.
-
Diagram of Predicted Solubility Relationships
Caption: Predicted solubility of this compound in various organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To validate the predictive model and obtain precise solubility data, the following experimental protocol is recommended. This method is a self-validating system designed to ensure accuracy and reproducibility.
Materials and Equipment
-
This compound (as solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining particulate matter.
-
-
Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.
-
Analyze the calibration standards and the filtered saturated solutions by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the saturated solutions from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination
Caption: Experimental workflow for the quantitative determination of solubility.
Conclusion
While direct experimental data on the solubility of this compound is limited, a robust predictive profile has been constructed based on the fundamental principles of solubility and empirical data from structurally related compounds. It is anticipated that this compound will exhibit high solubility in polar aprotic solvents such as DMSO and DMF, moderate to good solubility in alcohols and esters, and low solubility in nonpolar hydrocarbon solvents. This in-depth guide provides a strong starting point for researchers working with this important molecule. For applications requiring precise solubility values, the detailed experimental protocol outlined herein offers a reliable method for quantitative determination.
References
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PubChem. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. [Link]
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PubChem. 3-Amino-4-bromo-6-chloropyridazine. [Link]
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PubChem. 4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine. [Link]
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]
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PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]
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De Rycker, M., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]
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Journal of Chemical & Engineering Data. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]
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PubChem. 6-(3-Bromo-2-fluorophenyl)pyridazin-3(2H)-one. [Link]
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Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. [Link]
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PubChem. 6-(2-Bromo-6-fluorophenyl)pyridazin-3(2H)-one. [Link]
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El-Sayed, M. A., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.1c03009]
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electrophilicity of the pyridazine ring in 3-Bromo-6-(trifluoromethyl)pyridazine
An In-Depth Technical Guide to the Electrophilicity and Reactivity of 3-Bromo-6-(trifluoromethyl)pyridazine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the chemical reactivity of this compound, a key building block in modern medicinal chemistry and materials science. We will dissect the electronic properties of the pyridazine core and the profound influence of its substituents, focusing on the principles that govern its electrophilicity and its utility in synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.
The Electronic Landscape of the Pyridazine Ring
The parent pyridazine ring is a π-deficient heteroaromatic system. The presence of two adjacent nitrogen atoms withdraws electron density from the carbon atoms of the ring, rendering it inherently electrophilic. This π-deficiency makes the pyridazine core generally resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.[1] The reactivity of the pyridazine ring, however, is dramatically modulated by the nature and position of its substituents.
Activating Effects of Bromo and Trifluoromethyl Substituents
In this compound, the inherent electrophilicity of the pyridazine ring is significantly amplified by the powerful electron-withdrawing effects of its substituents.
-
The Trifluoromethyl (-CF₃) Group : The -CF₃ group is one of the strongest electron-withdrawing groups used in organic synthesis. Its potent inductive effect (-I) drastically reduces the electron density across the entire pyridazine ring. This global electron depletion enhances the ring's electrophilicity, making it exceptionally receptive to attack by nucleophiles. The strategic placement of functional groups like -CF₃ is a common tactic in drug design to modify a molecule's physicochemical and biological properties.[2][3]
-
The Bromo (-Br) Group : The bromine atom at the 3-position serves a dual role. While it possesses a moderate electron-withdrawing inductive effect, its primary function in this context is to act as an excellent leaving group. In nucleophilic aromatic substitution (SNAr) reactions, the carbon-bromine bond is the target for cleavage upon nucleophilic attack.
The combination of the π-deficient pyridazine nucleus, a powerful activating group (-CF₃), and a good leaving group (-Br) makes this compound a highly reactive and versatile substrate for SNAr reactions.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with nucleophiles is the SNAr mechanism. This process is typically a two-step addition-elimination sequence.[4]
-
Nucleophilic Addition : A nucleophile attacks the carbon atom bearing the bromine leaving group (C3). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge of this intermediate is delocalized onto the electronegative nitrogen atoms of the pyridazine ring and is further stabilized by the potent electron-withdrawing trifluoromethyl group at the C6 position.[6]
-
Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the final substituted product.
Synthetic Applications and Protocols
The high electrophilicity of this compound allows for efficient reactions with a wide range of nucleophiles. Below are protocols for common transformations, designed as self-validating systems where reaction progress can be easily monitored.
Reactions with N-Nucleophiles (Amination)
The introduction of amine functionalities is crucial for tuning the pharmacological properties of lead compounds. This compound reacts readily with primary and secondary amines.
Protocol: General Procedure for Amination
-
Reagent Preparation : In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Causality: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.
-
-
Addition of Nucleophile : Add the desired primary or secondary amine (1.1-2.0 eq.).
-
Causality: A slight excess of the amine ensures the complete consumption of the starting material. Using a larger excess can also serve as the base.
-
-
Addition of Base : Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Causality: The base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to prevent it from competing with the amine nucleophile.
-
-
Reaction Conditions : Heat the mixture to 80-120 °C and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
-
-
Work-up and Purification : Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reactions with O-Nucleophiles (Etherification)
The reaction with alcohols or phenols introduces alkoxy or aryloxy moieties, which can improve properties like solubility and metabolic stability.
Protocol: General Procedure for O-Alkylation/O-Arylation
-
Nucleophile Preparation : In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.2 eq.) in a polar aprotic solvent like tetrahydrofuran (THF) or DMF.
-
Causality: An inert atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and CO₂.
-
-
Deprotonation : Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Causality: A strong base is required to deprotonate the alcohol/phenol to form the more potent alkoxide/phenoxide nucleophile. Adding it at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.
-
-
Addition of Electrophile : Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Reaction Conditions : Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification : After completion, carefully quench the reaction at 0 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, and follow the standard procedure for washing, drying, and purification as described in section 4.1.
Reactions with S-Nucleophiles (Thioetherification)
Thioethers are important functionalities in many biologically active molecules. The reaction with thiols proceeds efficiently, often under milder conditions than their oxygen counterparts due to the higher nucleophilicity of sulfur.
Protocol: General Procedure for S-Alkylation/S-Arylation
-
Reagent Preparation : Dissolve this compound (1.0 eq.) and the desired thiol (1.1 eq.) in a polar aprotic solvent (e.g., DMF).
-
Addition of Base : Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Causality: A carbonate base is typically sufficient to deprotonate the thiol, forming the highly nucleophilic thiolate in situ. Cesium carbonate is often used for its high solubility and the "cesium effect," which can accelerate SNAr reactions.[7]
-
-
Reaction Conditions : Stir the mixture at room temperature or heat gently (40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification : The work-up and purification procedure is analogous to that described in section 4.1.
Summary of Reactivity
The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yields |
| N-Nucleophiles | Morpholine | Cs₂CO₃ / DIPEA | DMSO / DMF | 80-120 | High |
| O-Nucleophiles | Phenol | NaH | THF / DMF | 60-100 | Moderate to High |
| S-Nucleophiles | Thiophenol | K₂CO₃ / Cs₂CO₃ | DMF | 25-60 | High to Excellent |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of substituted pyridazines via SNAr reaction.
Conclusion
This compound stands out as a privileged scaffold in synthetic chemistry. Its high electrophilicity, engineered by the synergistic effects of the π-deficient pyridazine core and a powerful electron-withdrawing trifluoromethyl group, makes it an ideal substrate for nucleophilic aromatic substitution. The bromine atom serves as a versatile handle, allowing for the facile introduction of a diverse array of nitrogen, oxygen, and sulfur nucleophiles. The protocols outlined in this guide provide robust and reproducible methods for leveraging the unique reactivity of this compound, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science.
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D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]
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Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Retrieved January 27, 2026, from [Link]
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Carter, R. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
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Saczewski, J., & Balewski, Ł. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 313-336. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv. Retrieved January 27, 2026, from [Link]
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Nucleophilic Substitution at the Pyridazine Ring Carbons. III. Alkoxide Exchange. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
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Beier, P. (2016). Electrophilic trifluoromethylthiolation of thiols with trifluoromethanesulfenamide. RSC Publishing. [Link]
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Cooke, G., Ó Máille, G. M., Quesada, R., Wang, L., Varughese, S., & Draper, S. M. (2011). Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(II) complexes. Dalton Transactions, 40(32), 8206-8212. [Link]
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Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. (n.d.). Australian Journal of Chemistry. Retrieved January 27, 2026, from [Link]
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El-Sayed, M. A. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(15), 12813-12831. [Link]
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The Strategic Utility of 3-Bromo-6-(trifluoromethyl)pyridazine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – January 27, 2026 – In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the pyridazine core, particularly when substituted with key reactive and modulatory groups, offers a versatile platform for accessing diverse chemical space and tuning pharmacological properties. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the multifaceted potential of 3-Bromo-6-(trifluoromethyl)pyridazine as a pivotal building block in medicinal chemistry. We will delve into its intrinsic chemical characteristics, its reactivity in cornerstone synthetic transformations, and its application in the generation of biologically active molecules, supported by field-proven insights and detailed experimental considerations.
The Architectural Advantage: Unpacking the this compound Scaffold
The medicinal chemistry value of this compound is rooted in the synergistic interplay of its constituent parts: the pyridazine ring, the bromine atom, and the trifluoromethyl group.
-
The Pyridazine Core: This nitrogen-containing heterocycle is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3][4][5] The two adjacent nitrogen atoms can act as hydrogen bond acceptors, contributing to favorable interactions within protein binding pockets.
-
The Trifluoromethyl Group (CF3): The introduction of a trifluoromethyl group is a widely employed strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile. The CF3 group can significantly increase metabolic stability by blocking potential sites of oxidation. Its high lipophilicity can improve membrane permeability and bioavailability. Furthermore, the strong electron-withdrawing nature of the CF3 group can modulate the pKa of nearby functionalities and influence binding affinity to target proteins.
-
The Bromo Substituent: The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at this position.
The combination of these three features in a single, readily available molecule (CAS 174607-37-5) makes this compound a highly attractive starting material for the synthesis of novel drug candidates.[6][7]
Navigating Chemical Space: Key Synthetic Transformations
The reactivity of this compound is dominated by the chemistry of its bromo substituent, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations are the workhorses of modern medicinal chemistry, allowing for the modular and efficient construction of complex molecules.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds between the pyridazine core and a diverse range of aryl and heteroaryl groups.[8] This reaction is fundamental for exploring SAR by introducing various aromatic and heteroaromatic moieties that can interact with specific pockets of a biological target.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-6-(trifluoromethyl)pyridazine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are common and effective catalysts for cross-coupling reactions with heteroaryl halides.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. The choice of base can influence reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines and is particularly valuable for introducing a wide range of nitrogen-containing substituents at the 3-position of the pyridazine core.[10] This allows for the modulation of polarity, basicity, and hydrogen bonding potential, which are critical for optimizing drug-target interactions and pharmacokinetic properties.
Conceptual Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).[11]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor for completion.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to yield the 3-amino-6-(trifluoromethyl)pyridazine derivative.
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / BINAP | The choice of ligand is critical and depends on the amine substrate. Bulky, electron-rich phosphines are often effective.[10] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Moderate heating is usually sufficient to drive the reaction. |
Therapeutic Frontiers: Applications in Drug Discovery
The this compound scaffold is emerging as a valuable starting point for the development of novel therapeutics targeting a range of diseases. While specific, publicly available biological data for derivatives of this exact compound are still emerging, patent literature and the known activities of related pyridazine-containing molecules point towards several promising therapeutic areas.
Kinase Inhibitors in Oncology
A significant number of approved and investigational cancer drugs are kinase inhibitors, and the pyridazine scaffold is a common feature in many of these molecules.[12] The ability to readily diversify the 3-position of this compound through cross-coupling reactions allows for the synthesis of large libraries of compounds for screening against various kinases. The trifluoromethyl group can enhance binding affinity and improve the metabolic stability of these potential inhibitors. For instance, derivatives of the related imidazo[1,2-b]pyridazine core have shown potent activity as kinase inhibitors.[12]
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, and there is a continuous need for novel anti-inflammatory drugs with improved efficacy and safety profiles. Pyridazine derivatives have been investigated as potential anti-inflammatory agents.[5][13] The 3-amino-6-phenyl-pyridazine scaffold, for example, has been shown to possess antineuroinflammatory properties.[13] By utilizing this compound, medicinal chemists can synthesize novel analogues with potentially enhanced anti-inflammatory activity.
HSD17B13 Inhibitors for Liver Disease
Recent patent literature has disclosed the use of trifluoromethyl-substituted pyridazine derivatives as inhibitors of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a genetically validated target for the treatment of nonalcoholic steatohepatitis (NASH) and other liver diseases. While the specific examples do not always start from the bromo-precursor, the core structure highlights the potential of this scaffold in targeting this important enzyme.
Conclusion and Future Perspectives
This compound represents a strategically important building block for modern medicinal chemistry. Its trifunctional nature—a biologically relevant core, a versatile synthetic handle, and a key pharmacologically active substituent—provides a powerful platform for the efficient discovery and optimization of novel drug candidates. The accessibility of this starting material, combined with the robustness of modern cross-coupling methodologies, empowers researchers to rapidly generate diverse libraries of compounds for biological screening. As our understanding of the biological roles of pyridazine-containing molecules continues to expand, the utility of this compound in the development of the next generation of therapeutics is set to grow.
References
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- Watterson, D. M., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 45(3), 563-566.
- Abdel-Maksoud, M. S., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 13(5), 583-600.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chem LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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YouTube. (2020). Suzuki reaction example. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Rlavie. (n.d.). CAS 1914148-57-4|3-Bromo-6-Bromomethylpyridazine Hydrobromide. Retrieved from [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2245.
- Google Patents. (n.d.). US10473574B2 - Assembly for assessing drug permeability with adjustable biomimetic properties.
- Goral, M., et al. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. International Journal of Molecular Sciences, 25(3), 1709.
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A Technical Guide to the Quantum Chemical Analysis of 3-Bromo-6-(trifluoromethyl)pyridazine for Drug Discovery Applications
Abstract
This guide provides a comprehensive framework for conducting quantum chemical calculations on 3-Bromo-6-(trifluoromethyl)pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. We detail a robust, self-validating workflow designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, from the selection of density functional theory (DFT) methods and basis sets to the interpretation of calculated molecular properties. By grounding theoretical predictions in the principles of drug design, this guide aims to empower research teams to leverage computational chemistry for accelerating the discovery and optimization of novel pyridazine-based therapeutics.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, and the pyridazine structure is a key pharmacophore in several approved drugs and clinical candidates.[1][2][3] The introduction of a bromine atom and a trifluoromethyl group, as in this compound, imparts unique physicochemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the bromine atom provides a versatile synthetic handle for further molecular elaboration and can participate in halogen bonding.[4]
Understanding the electronic structure, reactivity, and intermolecular interaction potential of this molecule is paramount for rational drug design. Quantum chemical calculations offer a powerful, predictive lens through which to explore these properties, providing insights that can guide synthesis, prioritize candidate molecules, and elucidate mechanisms of action before committing to costly and time-consuming experimental work.[5][6][7]
The Core Directive: Why Quantum Chemistry?
The primary goal of applying quantum chemistry to a potential drug candidate like this compound is to translate its fundamental electronic structure into a predictive understanding of its behavior in a biological system. Key questions we can address include:
-
Where are the most reactive sites on the molecule?
-
How will it interact with a protein active site?
-
What is its intrinsic stability and geometry?
-
How does its electron distribution influence its properties?
This guide will walk through a standard yet powerful computational workflow to answer these questions.
Caption: A validated workflow for quantum chemical calculations.
Methodological Deep Dive: Selecting the Right Tools
The reliability of any computational result hinges on the appropriateness of the chosen theoretical method and basis set.[8] For a molecule like this compound, which contains heteroatoms, a halogen, and highly electronegative fluorine atoms, these choices are particularly critical.
Justification for Density Functional Theory (DFT)
We will employ Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for medium-sized organic molecules.[9] Specifically, the B3LYP hybrid functional is a robust and widely used choice for geometry optimizations and electronic property calculations of organic compounds.[10][11] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error inherent in pure DFT functionals.[11]
Rationale for Basis Set Selection
The basis set is the set of mathematical functions used to construct the molecular orbitals. For this system, we recommend the 6-311+G(d,p) basis set. Let's break down why:
-
6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately represent the electron distribution.
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density far from the nucleus, which is important for the lone pairs on the nitrogen and bromine atoms.
-
(d,p) : These are polarization functions . The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing the covalent bonds in our molecule accurately.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol assumes the use of the Gaussian software suite with the GaussView graphical interface, a common setup in computational chemistry.[12][13][14]
Step 1: Molecular Structure Generation
-
Launch GaussView: Open the GaussView application.
-
Build the Pyridazine Ring: Use the ring fragment builder to select a benzene ring. In the element fragment builder, select Nitrogen and click on two adjacent carbon atoms in the ring to create the pyridazine core.
-
Add Substituents:
-
Select Bromine from the element fragment builder and attach it to the 3-position of the ring.
-
Build a trifluoromethyl group (-CF3) and attach it to the 6-position.
-
-
Initial Cleaning: Use the "Clean" function (often a broom icon) to perform a quick molecular mechanics-based geometry optimization. This provides a reasonable starting structure.
-
Save the Initial Structure: Save the file as 3B6TFP_initial.gjf.
Step 2: Calculation Setup (Geometry Optimization and Frequency Analysis)
-
Open Calculation Setup: In GaussView, navigate to Calculate > Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq. This is a critical, self-validating choice. The Opt keyword requests a geometry optimization to find the lowest energy structure (a stationary point on the potential energy surface). The Freq keyword requests a vibrational frequency calculation at that optimized geometry.
-
Method Tab:
-
Ground State: Ensure this is selected.
-
Method: Select DFT.
-
Functional: Choose B3LYP.
-
Basis Set: Select 6-311+G(d,p).
-
-
Title: Give your calculation a descriptive title, e.g., "this compound Opt+Freq B3LYP/6-311+G(d,p)".
-
Save the Input File: Save the file. This will generate a Gaussian input file (.gjf or .com).
Step 3: Running the Calculation
-
Launch Gaussian: Open the Gaussian program.
-
Load Input File: Open the input file you just created.[15]
-
Run: Execute the calculation. This process may take several minutes to hours depending on the available computational resources. The program will generate a log file (.log) and a checkpoint file (.chk).
Step 4: Self-Validation and Analysis of Results
-
Open the Log File: Once the calculation is complete, open the .log file in GaussView.
-
Confirm Successful Optimization: Scroll to the end of the file. A successful optimization will be indicated by the message "Normal termination of Gaussian".
-
Crucial Validation Step - Check Frequencies:
-
Go to Results > Vibrations.
-
Examine the list of vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[16][17] If you see a negative frequency (often denoted with a minus sign or the letter 'i'), it indicates the structure is a transition state, not a stable minimum. In this case, the geometry must be perturbed along the direction of the imaginary frequency and the optimization re-run.
-
-
Extract Optimized Geometry and Energy: The final, optimized molecular geometry and the total electronic energy can be found in the log file.
Step 5: Calculating Electronic Properties
Using the validated, optimized geometry from the checkpoint file, you can now calculate key electronic properties without re-optimizing.
-
Load the Checkpoint File: Open the .chk file in GaussView.
-
Generate Molecular Orbitals:
-
Go to Results > Surfaces/Contours.
-
In the Cube Actions dropdown, select New Cube.
-
For Type, choose HOMO (Highest Occupied Molecular Orbital) and then repeat for LUMO (Lowest Unoccupied Molecular Orbital).[18]
-
-
Generate Electrostatic Potential (ESP) Map:
-
In the Cube Actions dropdown, select New Cube.
-
For Type, choose Total Density.
-
In the Surface Actions dropdown, select New Mapped Surface.
-
Select ESP as the property to map onto the electron density surface.
-
Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data that informs our understanding of the molecule's potential as a drug candidate.
Key Molecular Properties
The following table summarizes the types of quantitative data you will obtain.
| Property | Significance in Drug Discovery |
| Total Electronic Energy | Provides a measure of the molecule's thermodynamic stability. |
| Dipole Moment | Indicates the overall polarity of the molecule, which influences solubility and its ability to cross cell membranes. |
| HOMO Energy | Represents the energy of the outermost electrons. A higher HOMO energy suggests a greater ability to donate electrons (nucleophilicity).[18][19] |
| LUMO Energy | Represents the energy of the lowest energy empty orbital. A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity).[18][19] |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability.[19][20][21] |
Visualization and Interpretation
Visualizations are essential for translating raw data into actionable chemical insights.
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fiveable.me [fiveable.me]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inpressco.com [inpressco.com]
- 12. m.youtube.com [m.youtube.com]
- 13. School of Chemical Sciences KB [answers.uillinois.edu]
- 14. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 15. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 16. researchgate.net [researchgate.net]
- 17. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
- 18. youtube.com [youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ossila.com [ossila.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of 3-Bromo-6-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic incorporation of fluorinated pyridazine scaffolds into molecular architectures is a cornerstone of modern medicinal chemistry and materials science. The 3-aryl-6-(trifluoromethyl)pyridazine motif, in particular, is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group and the pyridazine core. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the synthesis of these valuable compounds, offering a robust and versatile pathway for carbon-carbon bond formation.[1] This guide provides a detailed exploration of the application of 3-Bromo-6-(trifluoromethyl)pyridazine in Suzuki cross-coupling reactions, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organohalide.[2][3] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]
The reaction commences with a Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of this compound.[4] This is often the rate-determining step. The resulting Pd(II) intermediate then undergoes transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base.[5] This step involves the transfer of the organic group from boron to palladium. Finally, reductive elimination from the Pd(II) complex yields the desired 3-aryl-6-(trifluoromethyl)pyridazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The electronic nature of this compound significantly influences its reactivity in Suzuki couplings. The electron-withdrawing trifluoromethyl group and the inherent electron deficiency of the pyridazine ring render the C-Br bond more susceptible to oxidative addition. However, potential challenges such as catalyst inhibition by the nitrogen lone pairs of the pyridazine ring must be considered.
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for a successful reaction. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging heteroaryl substrates. Buchwald and Hartwig have developed a range of bulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination. For substrates similar to this compound, pre-catalysts such as XPhosPdG2 have demonstrated high efficacy.
Base and Solvent Systems: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and selectivity. Solvents are typically chosen for their ability to dissolve the reactants and catalyst, as well as their compatibility with the reaction conditions. A mixture of an organic solvent and water, such as 1,4-dioxane/water or ethanol/water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocols
The following protocols provide a starting point for the Suzuki cross-coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a highly efficient method developed for a structurally similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, and is expected to be effective for this compound.[4] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[6]
Materials:
-
This compound
-
Arylboronic acid
-
XPhosPdG2 (or a similar modern palladium pre-catalyst)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water (degassed)
-
Microwave synthesis reactor
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium carbonate (2.0 equiv.), and XPhosPdG2 (2-5 mol%).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v, 5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-140 °C) for 20-40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol outlines a general procedure using conventional heating, which is widely applicable for the Suzuki coupling of heteroaryl bromides.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane or Toluene
-
Water (degassed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0 equiv.).
-
Add the organic solvent and degassed water (e.g., 1,4-dioxane/water 4:1 v/v).
-
Heat the reaction mixture to a temperature between 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on literature for similar heteroaryl bromides.
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2 | >90 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DME | 90 | 16 | 80-90 |
| 4 | 4-Cyanophenylboronic acid | SPhosPdG2 | Cs₂CO₃ | t-BuOH/H₂O | 80 | 4 | 75-85 |
Experimental Workflow
The general workflow for a Suzuki cross-coupling reaction is depicted below.
Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.
Troubleshooting
-
Low Yield: Consider increasing the reaction temperature, changing the catalyst/ligand system to a more active one (e.g., from Pd(PPh₃)₄ to a Buchwald or Hartwig pre-catalyst), or screening different bases and solvents.
-
Debromination: This side reaction can occur, particularly at higher temperatures or with strongly basic conditions. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lowering the reaction temperature may mitigate this issue.
-
Homocoupling of Boronic Acid: This can be minimized by ensuring an inert atmosphere and using high-purity reagents.
By leveraging the insights and protocols provided in this guide, researchers can effectively employ this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of valuable 3-aryl-6-(trifluoromethyl)pyridazine derivatives for applications in drug discovery and materials science.
References
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH. [Link]
-
Suzuki coupling reaction of aryl bromides with arylboronic acidsa. (n.d.). ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. (n.d.). ResearchGate.
-
Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2018). Journal of the American Chemical Society. [Link]
-
The Suzuki Reaction. (2014). [No Source Provided]. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. (2008). PubMed. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-6-(trifluoromethyl)pyridazine in Novel Material Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 3-Bromo-6-(trifluoromethyl)pyridazine
This compound is a highly versatile heterocyclic building block that has garnered significant interest in the synthesis of advanced materials and complex organic molecules. Its utility stems from a unique combination of chemical features: the electron-deficient pyridazine ring, the presence of a synthetically versatile bromine atom, and the influence of the strongly electron-withdrawing trifluoromethyl group. This trifluoromethyl group can enhance the metabolic stability and binding affinity of derivative compounds, making them particularly attractive for pharmaceutical applications. The pyridazine core itself is a key component in many biologically active compounds and advanced materials.[1][2] These application notes will provide detailed protocols and scientific rationale for the use of this compound in the synthesis of novel organic light-emitting diode (OLED) materials and potential kinase inhibitors.
Application I: Synthesis of Donor-Acceptor Chromophores for Organic Light-Emitting Diodes (OLEDs)
Rationale and Causality:
The design of efficient thermally activated delayed fluorescence (TADF) emitters for OLEDs often relies on a donor-acceptor (D-A) molecular architecture. The electron-deficient pyridazine ring, especially when functionalized with a trifluoromethyl group, serves as an excellent acceptor moiety.[3] By coupling this acceptor with a suitable electron-donating molecule, it is possible to create a system with a small singlet-triplet energy gap (ΔEST), which is a prerequisite for efficient TADF. The bromine atom on the this compound provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a donor group.[4][5][6]
Exemplary Reaction: Suzuki-Miyaura Cross-Coupling for a D-A Type TADF Emitter
This protocol details the synthesis of a novel D-A compound by coupling this compound with a carbazole-based boronic acid ester. Carbazole derivatives are commonly used as donor moieties in OLED materials.
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 9-phenyl-3-(6-(trifluoromethyl)pyridazin-3-yl)-9H-carbazole
Materials:
-
This compound
-
(9-phenyl-9H-carbazol-3-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
To a 100 mL Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add toluene (20 mL) and deionized water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, typically more fluorescent, spot for the product. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Expected Photophysical Properties
| Property | Expected Value | Rationale |
| Absorption (λabs) | 320-380 nm | Intramolecular charge transfer (ICT) from carbazole to pyridazine. |
| Emission (λem) | 480-550 nm (in Toluene) | Emission from the ICT state, characteristic of D-A molecules. |
| Photoluminescence Quantum Yield (ΦPL) | > 50% | Efficient emission is expected from the rigid carbazole donor. |
| Triplet Energy (ET) | ~2.5-2.7 eV | Estimated based on similar pyridazine-based emitters.[3] |
Application II: Synthesis of Potential Bioactive Molecules via Buchwald-Hartwig Amination
Rationale and Causality:
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Specifically, substituted pyridazines have shown promise as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[7][8] The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of various amine-containing pharmacophores onto the pyridazine core.[9][10] This reaction is known for its broad substrate scope and functional group tolerance.[11]
Exemplary Reaction: Buchwald-Hartwig Amination for a Kinase Inhibitor Scaffold
This protocol describes the synthesis of a substituted aminopyridazine, a common scaffold in kinase inhibitors, by reacting this compound with a substituted aniline.
General Mechanism of Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-6-(trifluoromethyl)pyridazin-3-amine
Materials:
-
This compound
-
4-methoxyaniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with nitrogen gas.
-
Add this compound (1.0 mmol, 1.0 eq.) and 4-methoxyaniline (1.2 mmol, 1.2 eq.).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aminopyridazine.
Self-Validation: The reaction should be monitored by LC-MS to track the formation of the product and the disappearance of starting materials. The final product's identity and purity should be confirmed by NMR spectroscopy and high-resolution mass spectrometry.
Key Reaction Parameters and Potential Biological Activity
| Parameter | Value/Observation | Rationale/Significance |
| Catalyst Loading | 1-2 mol% Pd | Efficient catalysis is expected with modern phosphine ligands. |
| Ligand | XPhos | A bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine. |
| Expected Yield | > 80% | Buchwald-Hartwig aminations with electron-deficient aryl bromides are typically high-yielding. |
| Potential Biological Target | Protein Kinases (e.g., JNK1, ALK5) | The resulting scaffold is analogous to known kinase inhibitors.[7][12] |
| Hypothetical IC50 | < 1 µM | With further optimization, this scaffold could lead to potent inhibitors. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel materials. Its unique electronic properties make it an ideal component for advanced materials like OLEDs, while its reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecules with potential applications in drug discovery. The protocols provided herein serve as a starting point for researchers to explore the vast potential of this valuable synthetic intermediate.
References
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 27, 2026, from [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved January 27, 2026, from [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - University of Windsor. (n.d.). Retrieved January 27, 2026, from [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (n.d.). Retrieved January 27, 2026, from [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations | ACS Organic & Inorganic Au. (n.d.). Retrieved January 27, 2026, from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis and characterizations of pyridazine-based iron chelators - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
-
A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines - Taylor & Francis. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved January 27, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
OLED from solution-processed crystalline poly(triazine imide) - ChemRxiv. (n.d.). Retrieved January 27, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 27, 2026, from [Link]
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (n.d.). Retrieved January 27, 2026, from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Retrieved January 27, 2026, from [Link]
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- 3. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence | MDPI [mdpi.com]
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- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine Derivatives
Introduction
The pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, agrochemicals, and materials science.[1] The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[2] Consequently, 3-Bromo-6-(trifluoromethyl)pyridazine serves as a crucial building block for the synthesis of a diverse array of complex chemical entities with potential therapeutic and industrial applications.[3][4] The bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space.[5]
This document provides a comprehensive guide to the large-scale synthesis of this compound, addressing the critical aspects of process development, optimization, and safety. The protocols outlined herein are designed to be robust, scalable, and efficient, catering to the needs of researchers and professionals in drug development and chemical manufacturing.
Synthetic Strategy: A Retrosynthetic Analysis
A logical and scalable synthetic approach is paramount for the successful large-scale production of this compound. A plausible retrosynthetic analysis points towards a convergent strategy involving the condensation of a suitable 1,4-dicarbonyl precursor with a hydrazine source, followed by subsequent functional group manipulations.
Caption: Retrosynthetic analysis of this compound.
Part 1: Large-Scale Synthesis of this compound
This section details a robust and scalable two-step protocol for the synthesis of the target compound.
Step 1: Synthesis of 6-(Trifluoromethyl)pyridazin-3(2H)-one
The initial step involves the cyclocondensation of a trifluoromethyl-containing 1,4-dicarbonyl equivalent with hydrazine to form the pyridazine core. A commercially available and cost-effective starting material for this purpose is ethyl 4,4,4-trifluoroacetoacetate.
Reaction Scheme:
Caption: Synthesis of the pyridazinone intermediate.
Protocol:
-
Reactor Setup: To a clean, dry, and inerted glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Charge the reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) to the reactor while maintaining the temperature below 30 °C. The addition is exothermic and should be controlled carefully.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Isolation and Purification: Filter the solid product and wash with a cold solvent (e.g., ethanol or water) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-(trifluoromethyl)pyridazin-3(2H)-one as a solid.
Causality of Experimental Choices:
-
Solvent: Ethanol or acetic acid are chosen for their ability to dissolve the starting materials and for their appropriate boiling points for the reaction. Acetic acid can also act as a catalyst.
-
Hydrazine Hydrate: This is a common and cost-effective source of hydrazine for forming the pyridazine ring. A slight excess is used to ensure complete conversion of the starting material.
-
Reflux Conditions: Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Step 2: Bromination of 6-(Trifluoromethyl)pyridazin-3(2H)-one
The second step involves the conversion of the pyridazinone to the desired 3-bromo derivative. This is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
Reaction Scheme:
Caption: Bromination to yield the final product.
Protocol:
-
Reactor Setup: In a clean, dry, and inerted reactor suitable for handling corrosive reagents, charge the 6-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxybromide (POBr₃, 2.0-3.0 eq) to the reactor. The reaction can be highly exothermic and may release hazardous fumes. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Causality of Experimental Choices:
-
Phosphorus Oxybromide (POBr₃): This is a powerful brominating agent effective for converting cyclic amides (lactams) to their corresponding bromo-heterocycles. An excess is used to drive the reaction to completion.
-
Elevated Temperature: The bromination reaction requires significant thermal energy to proceed.
-
Aqueous Quench: The quench with ice water is necessary to hydrolyze the excess phosphorus oxybromide and to facilitate the isolation of the product. Extreme care must be taken during this step due to its exothermic nature.
Part 2: Synthesis of this compound Derivatives
The 3-bromo substituent on the pyridazine ring is a versatile handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatives
Reaction Scheme:
Caption: Synthesis of aryl/heteroaryl derivatives.
Protocol:
-
Reactor Setup: To a clean, dry, and inerted reactor, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%), and a suitable base such as sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-110 °C for 2-12 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: After completion, cool the reaction mixture and dilute with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State |
| This compound | C₅H₂BrF₃N₂ | 226.98 | 174607-37-5 | Solid |
| 6-(Trifluoromethyl)pyridazin-3(2H)-one | C₅H₃F₃N₂O | 164.08 | 2688-82-6 | Solid |
Safety and Handling
This compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Phosphorus Oxybromide (POBr₃):
-
Highly corrosive and reacts violently with water.
-
Causes severe skin burns and eye damage.
-
Harmful if inhaled.
-
All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, safety goggles, and a face shield.
Hydrazine Hydrate:
-
Toxic and a suspected carcinogen.
-
Corrosive and can cause severe skin burns.
-
Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment.
Conclusion
The protocols detailed in this application note provide a comprehensive and scalable pathway for the synthesis of this compound and its derivatives. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and drug development professionals can efficiently access this valuable chemical building block for their discovery and development programs. The versatility of the 3-bromo substituent opens up a vast array of possibilities for the creation of novel molecules with diverse biological activities.
References
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]
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El-Gendy, M. A., Abdel-Aziz, M., & El-Sayed, M. A. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1653–1668. [Link]
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Figshare. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. [Link]
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Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1653-1668. [Link]
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MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
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Al-Mousawi, S. M., et al. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3515. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Schnell, S. D., González, J. A., Sklyaruk, J., Linden, A., & Gademann, K. (2021). Boron Trifluoride-Mediated Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers: Synthesis of 3-Bromo-pyridazines. The Journal of Organic Chemistry, 86(17), 12008–12023. [Link]
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Watterson, D. M., & Van Eldik, L. J. (2004). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of molecular neuroscience, 22(1-2), 107–116. [Link]
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Piaz, V. D., et al. (2017). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Molecules, 22(10), 1673. [Link]
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Application Note: A High-Throughput Screening Cascade for the Identification of Novel Bioactive 3-Bromo-6-(trifluoromethyl)pyridazine Analogs
Abstract
The pyridazine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The 3-bromo-6-(trifluoromethyl)pyridazine core, in particular, serves as a versatile starting point for the synthesis of diverse chemical libraries, with the bromine atom providing a convenient handle for further functionalization through cross-coupling reactions.[5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign to identify and validate novel, bioactive analogs derived from this core structure. We present a multi-stage screening cascade, beginning with a biochemical binding assay, followed by robust hit confirmation, counter-screening for artifacts, and concluding with cell-based secondary assays to confirm mechanism of action and assess cytotoxicity.
Introduction: The Rationale for Screening Pyridazine Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[6] The primary goal of an HTS campaign is not to find a perfect drug, but to identify promising lead compounds that can serve as the starting point for intensive medicinal chemistry and lead optimization efforts.[6]
The pyridazine nucleus and its derivatives are of significant interest due to their proven therapeutic potential.[3][7] Research has demonstrated that compounds containing this scaffold can effectively target key nodes in disease-relevant signaling pathways. For instance, various pyridazine derivatives have been shown to inhibit inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1][4], and target protein kinases that are critical for cancer cell proliferation and survival.[8]
One such kinase, c-Jun N-terminal kinase 1 (JNK1), is a compelling target. As a member of the mitogen-activated protein kinase (MAPK) family, JNK1 is a critical regulator of cellular processes including proliferation, apoptosis, and inflammation. Its persistent activation is implicated in carcinogenesis and tumor progression, making JNK1 inhibitors a sought-after class of therapeutics.[2][3] Notably, 3,6-disubstituted pyridazine derivatives have been specifically identified as potent JNK1 inhibitors, providing a strong rationale for focusing a screening campaign on this target.[2]
This guide details a robust screening cascade designed to identify novel JNK1 inhibitors from a library of this compound analogs.
The High-Throughput Screening Cascade: An Overview
A successful HTS campaign is a multi-step, logical progression designed to systematically identify true hits while eliminating false positives and artifacts. Our proposed workflow is designed to maximize efficiency and confidence in the final hit list.
Caption: The HTS cascade for identifying this compound analog hits.
Phase 1: Primary Screening for JNK1 Binders
The initial goal is to rapidly identify any compound in the library that directly interacts with the JNK1 protein. For this, a Fluorescence Polarization (FP) assay is an excellent choice. It is a homogenous, solution-based technique that is highly amenable to automation and measures the binding of a small fluorescently-labeled molecule (a "tracer") to a larger protein.[9][10]
Caption: Principle of the competitive Fluorescence Polarization (FP) binding assay.
Protocol 3.1: JNK1 FP-Based Binding Assay (384-well format)
Objective: To identify compounds that displace a fluorescent tracer from the JNK1 active site.
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Recombinant Human JNK1 Protein: (Source: Commercial vendor, e.g., SignalChem).
-
FP Tracer: A fluorescently-labeled ATP-competitive ligand for JNK1.
-
Compound Library: this compound analogs dissolved in 100% DMSO.
-
Controls: Staurosporine (positive control inhibitor), DMSO (negative control).
-
Microplates: Low-volume, black, 384-well non-binding surface plates.
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization.[6]
Methodology:
-
Assay Development & Validation:
-
Prior to screening, determine the optimal concentrations of JNK1 and the FP tracer to yield a stable and robust assay window.
-
Perform a Z'-factor validation experiment using positive (Staurosporine) and negative (DMSO) controls. An assay is considered robust for HTS if the Z'-factor is > 0.5.[11]
Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the library stock plates into the assay plates. This results in a final screening concentration of 10 µM (assuming a 5 µL final assay volume).
-
Dispense 50 nL of DMSO into control wells (negative control) and 50 nL of a known inhibitor like Staurosporine (positive control).
-
-
Reagent Addition:
-
Prepare a JNK1 protein solution in Assay Buffer. Using a multi-drop dispenser, add 2.5 µL of the JNK1 solution to all wells except the "no-enzyme" control wells. Add 2.5 µL of Assay Buffer to the "no-enzyme" wells.
-
Gently centrifuge the plates (e.g., 1000 rpm for 1 min) to bring all liquid to the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to pre-bind with the enzyme.
-
-
Tracer Addition & Incubation:
-
Prepare the FP tracer solution in Assay Buffer. Add 2.5 µL of the tracer solution to all wells. The final volume should be 5 µL.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on an FP-capable microplate reader using appropriate excitation and emission filters for the chosen fluorophore. Record both parallel and perpendicular fluorescence intensity values.[9]
-
Data Analysis and Hit Nomination
-
Calculate the millipolarization (mP) value for each well.
-
Normalize the data using the plate controls:
-
% Inhibition = 100 * ( (mP_neg_control - mP_sample) / (mP_neg_control - mP_pos_control) )
-
-
A "hit" is defined as any compound that exhibits an inhibition value greater than three times the standard deviation of the negative controls (or a pre-defined threshold, e.g., >50% inhibition).
-
All primary hits must be re-tested from freshly prepared solutions to confirm activity and rule out handling errors or compound precipitation issues.[12]
| Parameter | Value/Criteria | Rationale |
| Library Size | >10,000 Analogs | To adequately sample chemical diversity around the core scaffold. |
| Final Compound Conc. | 10 µM | A standard concentration for primary single-point screens. |
| Plate Format | 384-well | Balances throughput with reagent consumption.[13] |
| Z'-Factor | > 0.5 | Ensures the assay is robust and can reliably distinguish hits from noise. |
| Hit Criterion | > 3σ above mean of negative controls | A statistically rigorous method for identifying active compounds. |
| Confirmation | Mandatory re-test from fresh stock | Critical step to eliminate false positives arising from plate management.[12] |
| Table 1: Key Parameters for the Primary HTS Campaign. |
Phase 2 & 3: Hit Validation and Orthogonal Confirmation
A significant challenge in HTS is the prevalence of false positives, which can arise from various assay interference mechanisms.[14][15] Therefore, a rigorous series of secondary and counter-assays is essential to build confidence in the nominated hits.
Protocol 4.1: Counter-Screen for Autofluorescence Interference
Objective: To identify and flag compounds that are intrinsically fluorescent at the wavelengths used in the primary FP assay, as this can directly interfere with the mP calculation.[15]
Methodology:
-
Use the same plate layout and compound concentrations as the primary screen.
-
Add 5 µL of Assay Buffer to each well (no protein or tracer).
-
Read the plates using the same fluorescence intensity settings as the primary screen.
-
Any compound exhibiting a raw fluorescence signal significantly above the background (e.g., >10x the average of DMSO wells) should be flagged as a potential artifact and deprioritized.
Protocol 4.2: Secondary Assay - Cellular AP-1 Luciferase Reporter Assay
Objective: To confirm that hit compounds engage and inhibit JNK1 signaling in a relevant cellular environment. JNK1 activation leads to the phosphorylation of c-Jun, a component of the AP-1 transcription factor. This assay uses a cell line engineered with a luciferase reporter gene under the control of an AP-1 response element.[16]
Materials:
-
Cell Line: HEK293 or HeLa cells stably transfected with an AP-1-luciferase reporter construct.
-
Stimulant: Anisomycin or UV radiation to activate the JNK pathway.
-
Luciferase Assay Reagent: e.g., Bright-Glo™ or ONE-Glo™ (Promega).
-
Instrumentation: A plate-based luminometer.
Methodology:
-
Cell Seeding: Seed the reporter cell line into white, clear-bottom 384-well plates at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the confirmed hit compounds for 1-2 hours.
-
Pathway Stimulation: Add Anisomycin to the wells (at a pre-determined EC80 concentration) to stimulate the JNK pathway. Incubate for an additional 6-8 hours.
-
Lysis and Signal Generation: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase enzyme.[16]
-
Data Acquisition: After a short incubation (10 minutes), measure the luminescence signal on a plate reader.
-
Data Analysis: A decrease in the luminescence signal relative to stimulated, DMSO-treated cells indicates inhibition of the JNK1/AP-1 pathway.
Protocol 4.3: Cytotoxicity Assessment (CellTiter-Glo®)
Objective: To eliminate compounds that inhibit the reporter assay simply by killing the cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS method that quantifies ATP, an indicator of metabolically active, viable cells.[17][18][19]
Methodology:
-
Seed and treat cells with the hit compounds exactly as in the secondary reporter assay (or in a parallel plate).
-
At the end of the incubation period, add CellTiter-Glo® reagent to the wells.[13]
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
A significant loss of signal compared to DMSO-treated controls indicates cytotoxicity. Compounds showing cytotoxicity at concentrations where they are active in the reporter assay should be flagged or discarded.
Phase 4: Dose-Response Analysis and Hit Prioritization
The final step is to determine the potency of the validated, non-toxic hits.
Methodology:
-
Perform 10-point, 3-fold serial dilutions for each validated hit compound.
-
Test these dilutions in the primary FP binding assay and the secondary cellular reporter assay.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for biochemical assays) or EC50 (for cellular assays).
| Compound ID | FP Binding IC50 (µM) | AP-1 Reporter EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/EC50) | Priority |
| HTS-001 | 0.85 | 1.2 | > 50 | > 41.7 | High |
| HTS-002 | 1.1 | 1.9 | 4.5 | 2.4 | Low |
| HTS-003 | 2.5 | 3.1 | > 50 | > 16.1 | Medium |
| HTS-004 | > 20 | > 20 | > 50 | - | Inactive |
| HTS-005 | 0.50 | 0.9 | 1.1 | 1.2 | Low (Cytotoxic) |
| Table 2: Example Dose-Response and Cytotoxicity Data for Prioritizing Final Hits. |
Compounds with potent activity in both biochemical and cellular assays and a high selectivity index (a large window between their effective concentration and their cytotoxic concentration) are prioritized as high-quality hits for subsequent lead optimization studies.
Conclusion
This application note outlines a systematic and robust HTS cascade for the discovery of novel inhibitors from a this compound analog library, using JNK1 as an exemplary target. The described workflow emphasizes the critical importance of causality in experimental design, moving from broad, high-throughput biochemical screening to more physiologically relevant cellular assays. By incorporating rigorous hit confirmation, artifact counter-screening, and cytotoxicity assessment, this protocol provides a self-validating system designed to minimize the pursuit of false positives and deliver a high-quality, tractable set of validated hits. This structured approach ensures that resources are focused on the most promising chemical matter, accelerating the journey from initial hit to potential drug candidate.
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- 8. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. promega.com [promega.com]
- 14. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 18. selectscience.net [selectscience.net]
- 19. static.fishersci.eu [static.fishersci.eu]
Catalyst Selection for Palladium-Catalyzed Reactions of 3-Bromo-6-(trifluoromethyl)pyridazine: An Application & Protocol Guide
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyridazine Scaffold
The 6-(trifluoromethyl)pyridazine moiety is a cornerstone in modern medicinal chemistry and agrochemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the nitrogen-rich pyridazine ring, make it a valuable pharmacophore. This scaffold often imparts favorable metabolic stability, enhanced binding affinity, and improved cell permeability to bioactive molecules. The synthetic utility of 3-bromo-6-(trifluoromethyl)pyridazine as a versatile building block is paramount for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the premier choice for the functionalization of this heterocycle, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for selecting the optimal palladium catalyst system for various cross-coupling reactions of this compound. We will delve into the mechanistic rationale behind catalyst and ligand selection, offering field-proven insights to navigate the challenges associated with this electron-deficient substrate.
Understanding the Substrate: The Electronic Landscape of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by its distinct electronic nature. The trifluoromethyl group at the 6-position and the pyridazine nitrogens create a significantly electron-deficient aromatic system. This has profound implications for the key steps of the catalytic cycle:
-
Oxidative Addition: The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-limiting step. This is a favorable characteristic, as it can allow for milder reaction conditions compared to more electron-rich aryl bromides.
-
Reductive Elimination: The final step to form the product and regenerate the Pd(0) catalyst can be challenging with electron-deficient heterocycles. The choice of ligand is critical to promote this step and prevent catalyst decomposition.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. For an electron-deficient substrate like this compound, careful selection of the catalyst system is crucial to achieve high yields and avoid common side reactions, such as debromination.
Catalyst and Ligand Selection: A Rationale
Standard palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are effective. However, the choice of phosphine ligand is paramount. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the often-difficult reductive elimination step.
Based on successful couplings of structurally similar substrates, a highly effective catalyst system is a pre-catalyst like XPhos Pd G2 or an in-situ generated catalyst from a palladium precursor and a biaryl phosphine ligand such as XPhos . The bulky and electron-donating nature of XPhos is well-suited to handle the electronic demands of the this compound core.
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Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a successful procedure for a structurally analogous substrate and is expected to provide good to excellent yields for the coupling of this compound with various aryl and heteroaryl boronic acids.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
XPhos Pd G2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Ethanol
-
Deionized water
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (2.0 eq).
-
Add ethanol and deionized water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Place the vial in a microwave reactor and heat to 135 °C for 40 minutes.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G2 (2.5 mol%) / XPhos (5 mol%) | Bulky, electron-rich ligand promotes reductive elimination and prevents debromination.[1] |
| Base | K₂CO₃ (2.0 eq) | A moderately strong base effective for transmetalation without promoting substrate degradation. |
| Solvent | Ethanol/Water (4:1) | A protic solvent mixture that aids in dissolving the base and boronic acid. |
| Temperature | 135 °C (Microwave) | Microwave irradiation can significantly accelerate the reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[2][3] The electron-deficient nature of this compound makes it an excellent candidate for this transformation.
Catalyst and Ligand Selection: A Rationale
For the amination of electron-deficient heteroaryl bromides, catalyst systems based on bulky, electron-rich biaryl phosphine ligands are again the top choice. Ligands such as RuPhos or BrettPhos in combination with a palladium precursor like Pd₂(dba)₃ or a pre-catalyst like RuPhos Pd G3 are highly effective. These ligands facilitate the formation of the key palladium-amido intermediate and promote the final C-N bond-forming reductive elimination.
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// Edges Start -> Substrate; Substrate -> Nucleophile; Nucleophile -> Ligand_Choice; Ligand_Choice -> Catalyst_System; Catalyst_System -> Base_Choice; Base_Choice -> Protocol; } "Catalyst Selection for Buchwald-Hartwig Amination"
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol that should be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox, add this compound (1.0 eq), the amine (1.2 eq), RuPhos Pd G3 (2 mol%), and NaOtBu (1.4 eq) to a dry Schlenk tube or sealed vial.
-
Add anhydrous toluene or dioxane to achieve a substrate concentration of 0.1-0.2 M.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | RuPhos Pd G3 (2 mol%) | A highly active pre-catalyst for C-N coupling of challenging substrates. |
| Base | NaOtBu (1.4 eq) | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to protect the catalyst from deactivation. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction allows for the coupling of terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridazines.[4]
Catalyst and Ligand Selection: A Rationale
The classic Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. A common and effective palladium source is Pd(PPh₃)₂Cl₂. The triphenylphosphine ligand is often sufficient for this transformation. The role of the copper co-catalyst (e.g., CuI) is to facilitate the transmetalation step with the alkyne.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of bromopyridines.[4]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5 mol%).
-
Add anhydrous DMF, followed by triethylamine (as both base and co-solvent).
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).
-
Heat the reaction mixture to 80-100 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) | A standard and reliable palladium source for Sonogashira reactions. |
| Co-catalyst | CuI (5 mol%) | Accelerates the reaction by facilitating the formation of a copper acetylide intermediate. |
| Base/Solvent | Et₃N in DMF | Et₃N acts as both the base and a co-solvent. DMF is a suitable polar aprotic solvent. |
| Temperature | 80-100 °C | Generally sufficient for the coupling of aryl bromides. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst system from oxygen. |
Heck Coupling: Olefin Functionalization
The Heck reaction enables the coupling of aryl halides with alkenes, offering a pathway to vinyl-substituted pyridazines.
Catalyst and Ligand Selection: A Rationale
For the Heck reaction, a simple palladium source like Pd(OAc)₂ is often sufficient. In many cases, the reaction can proceed without a phosphine ligand, especially with activated alkenes. However, for less reactive alkenes or to improve yields, a simple phosphine ligand like triphenylphosphine (PPh₃) can be added.
Detailed Experimental Protocol: Heck Coupling
This protocol is a general procedure for the Heck coupling of a bromo-heterocycle.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) (optional)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF or NMP
-
Sealed tube
Procedure:
-
To a sealed tube, add this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2-5 mol%), and optionally PPh₃ (4-10 mol%).
-
Add the base (K₂CO₃ or Et₃N) and the anhydrous solvent (DMF or NMP).
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium precursor for Heck reactions. |
| Ligand | PPh₃ (optional) | Can improve catalyst stability and reaction efficiency. |
| Base | K₂CO₃ or Et₃N (2.0 eq) | A base is required to neutralize the HBr formed during the reaction. |
| Solvent | DMF or NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling reactions hinges on the judicious selection of the catalyst system. The electron-deficient nature of this substrate necessitates the use of bulky, electron-rich phosphine ligands, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, to promote the critical reductive elimination step and achieve high product yields. The protocols provided herein serve as a robust starting point for researchers, and optimization of reaction parameters for specific coupling partners is encouraged. The versatility of these palladium-catalyzed transformations opens a vast chemical space for the synthesis of novel and potentially bioactive molecules based on the 6-(trifluoromethyl)pyridazine scaffold.
References
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]
-
El-Gazzar, A. B. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2845-2857. [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(70), 18693-18697. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
Sources
Application Notes and Protocols: A Detailed Guide to the Synthesis of Imidazo[1,2-b]pyridazines from 3-Bromo-6-(trifluoromethyl)pyridazine
Introduction: The Significance of Imidazo[1,2-b]pyridazines in Modern Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. Its unique structural and electronic properties have led to its incorporation into a diverse array of biologically active molecules. Compounds bearing this core have demonstrated a wide spectrum of therapeutic potential, including applications as kinase inhibitors for oncology, as well as agents with anti-inflammatory, antiviral, and antimicrobial properties. The trifluoromethyl group, in particular, is a valuable substituent in drug design, often enhancing metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted imidazo[1,2-b]pyridazines, commencing from the readily available starting material, 3-Bromo-6-(trifluoromethyl)pyridazine.
Synthetic Strategy Overview: A Two-Step Approach
The synthesis of the target imidazo[1,2-b]pyridazine derivatives from this compound is efficiently achieved through a two-step reaction sequence. The initial and critical step involves the conversion of the starting material to the key intermediate, 3-amino-6-(trifluoromethyl)pyridazine. This is followed by a classical yet highly effective cyclocondensation reaction with a suitable α-haloketone to construct the desired fused heterocyclic ring system.
Troubleshooting & Optimization
Technical Support Center: Optimizing Amination of 3-Bromo-6-(trifluoromethyl)pyridazine
Welcome to the technical support center for the amination of 3-Bromo-6-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. The electron-deficient nature of the pyridazine ring, compounded by the strong electron-withdrawing trifluoromethyl group, presents unique challenges for C-N bond formation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve optimal reaction outcomes.
Introduction to the Chemistry
The amination of this compound is a key reaction for the synthesis of a wide range of biologically active molecules. The resulting 3-amino-6-(trifluoromethyl)pyridazine scaffold is a privileged structure in medicinal chemistry.[1] The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2][3][4] The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent, as well as meticulous control of the reaction conditions.
This guide will delve into the practical aspects of optimizing this reaction, addressing common pitfalls and providing scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the amination of this compound in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I am not observing any product formation, or the conversion of my this compound is very low. What are the likely causes and how can I fix this?
Answer:
Low or no conversion is a common issue that can often be traced back to the catalyst system or reaction setup. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle to begin.[5]
-
Cause: The Pd(II) precatalyst may not be efficiently reduced to Pd(0).
-
Solution:
-
Pre-catalyst Activation: Consider a pre-activation step. Heating the Pd(II) source (e.g., Pd(OAc)₂) with the phosphine ligand and a small amount of a reducing agent (like a primary amine or even water) in the reaction solvent for a short period before adding the substrates can generate the active Pd(0) catalyst.[6]
-
Choice of Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ might be beneficial, although its stability can be a concern.
-
-
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Cause: The chosen phosphine ligand may not be suitable for this electron-deficient substrate.
-
Solution: For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands are generally preferred. Consider ligands such as XPhos, SPhos, or RuPhos, which have proven effective in similar couplings.[7] Bidentate ligands like Xantphos can also be effective.[8]
-
-
Base Incompatibility: The base is essential for deprotonating the amine and facilitating the reductive elimination step.
-
Cause: The base may be too weak or have poor solubility in the reaction medium.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice.[9] If decomposition of the starting material is observed, a weaker base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) could be tested, although this may require higher temperatures.[3][10] The particle size and solubility of inorganic bases can significantly impact the reaction outcome.[5]
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation.
-
Cause: Insufficient degassing of the reaction mixture.
-
Solution: Ensure all solvents and the reaction vessel are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11]
-
Issue 2: Formation of Side Products
Question: I am observing significant side product formation alongside my desired aminated product. How can I identify and minimize these impurities?
Answer:
Side product formation can complicate purification and reduce the yield of your target molecule. Here are some common side reactions and how to address them:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen.
-
Cause: This can be promoted by certain palladium catalysts, especially at elevated temperatures.
-
Solution:
-
Lower Reaction Temperature: Try running the reaction at a lower temperature for a longer duration.[11]
-
Optimize Catalyst/Ligand: Screen different palladium-ligand combinations. Some ligands are more prone to promoting hydrodehalogenation than others.
-
-
-
Homocoupling of the Amine: Formation of a hydrazine derivative.
-
Cause: This can occur if the oxidative addition of the aryl bromide to the palladium center is slow.
-
Solution: Ensure an efficient catalyst system is used to promote the desired cross-coupling pathway.
-
-
Decomposition of Starting Material: The electron-deficient pyridazine ring can be susceptible to nucleophilic attack by strong bases.
-
Cause: The use of a very strong base like NaOt-Bu at high temperatures.
-
Solution:
-
Use a Milder Base: Switch to a weaker base such as Cs₂CO₃ or K₂CO₃.[10]
-
Temperature Control: Carefully control the reaction temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the amination of this compound?
A1: Aprotic, non-polar to moderately polar solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are the most commonly used and often give good results.[7][9] For some systems, polar aprotic solvents like dimethylacetamide (DMAc) might be effective, but they can also lead to more side reactions at high temperatures.[10]
Q2: How do I choose the right amine for the reaction?
A2: The reactivity of the amine can influence the reaction conditions. Primary and secondary aliphatic amines are generally more nucleophilic and may react under milder conditions. Aromatic amines are less nucleophilic and might require more forcing conditions. It is important to note that the product amine is often more nucleophilic than the starting amine, which can sometimes lead to double addition if not controlled.[12]
Q3: What are the recommended catalyst and ligand loadings?
A3: Typical catalyst loadings for palladium are in the range of 1-5 mol%. The ligand-to-palladium ratio is also crucial. For monodentate ligands, a 1:1 to 1:2 Pd:ligand ratio is common. For bidentate ligands, a 1:1 to 1:1.5 ratio is often used.[8] Higher catalyst loadings may be necessary for challenging substrates or to achieve faster reaction times.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the consumption of the starting material and the formation of the product.[13] It's advisable to run a co-spot of the starting material to accurately track its disappearance.
Q5: What are the best practices for purifying the final product?
A5: The purification method will depend on the physical properties of your product.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying aminated pyridazines.[13][14]
-
Crystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Liquid-Liquid Extraction: An initial workup involving liquid-liquid extraction can help remove some impurities before further purification.[15][16] Cation-exchange chromatography can also be a useful technique for separating the aminated product from unreacted starting materials.[17]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1 M concentration) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC.[15]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[15]
Data Presentation
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% |
| Ligand | XPhos, SPhos, RuPhos, Xantphos | 1.1 - 2.2 equiv relative to Pd |
| Base | NaOt-Bu, Cs₂CO₃, K₂CO₃, K₃PO₄ | 1.2 - 2.0 equiv |
| Solvent | Toluene, 1,4-Dioxane | Ensure anhydrous and degassed |
| Temperature | 80 - 120 °C | Substrate dependent |
| Amine | Primary or Secondary | 1.1 - 1.5 equiv |
Visualizations
General Reaction Scheme
Caption: General reaction scheme for the amination of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for the amination reaction.
References
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 185-201. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Stuart, D. R., Villemure, E., & Fagnou, K. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(45), 15928–15931. [Link]
- Google Patents. (2016). Process for preparing 4-amino-pyridazines.
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
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Mokrushina, G. A., Kotovskaya, S. K., & Postovskii, I. Y. (1976). New instance of direct amination in the pyridine series. Chemistry of Heterocyclic Compounds, 12(4), 473–474. [Link]
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Chad's Prep. (2021). 22.7 Retrosynthesis with Amines | Organic Chemistry. YouTube. [Link]
- McMurry, J. (2018). Organic Chemistry (9th ed.). Cengage Learning.
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Jervis, S. M., & DeKimpe, J. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed, 11(10), 2465. [Link]
-
Martin, J. L., Mills, H. A., Rheingold, A. L., & Spokoyny, A. M. (2020). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. ChemRxiv. [Link]
-
Stuart, D. R., Villemure, E., & Fagnou, K. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. [Link]
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ResearchGate. (2011). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]
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Reddy, G. V., & Reddy, V. K. (2011). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 47(32), 9140–9142. [Link]
-
ResearchGate. (2008). Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Ghaffari, S., & Ganesan, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205–1235. [Link]
-
Lee, K. B., Kim, J. H., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed, 214(1), 109–114. [Link]
-
Lakshman, M. K., Kumar, S., & Balachandran, R. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728–1736. [Link]
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ChemistryViews. (2024). Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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McNally, A., Hethcox, J. C., & Bio, M. M. (2018). A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. ChemRxiv. [Link]
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Guillet, G. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 11(22), 5254–5257. [Link]
-
Vasilev, D., & Tarselli, M. A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7386. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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improving regioselectivity in reactions with 3-Bromo-6-(trifluoromethyl)pyridazine
Welcome to the technical support center for 3-Bromo-6-(trifluoromethyl)pyridazine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of achieving regioselective functionalization of this versatile, yet challenging, building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles in your synthetic campaigns.
Introduction: The Challenge of Regioselectivity
This compound is a highly valuable synthon due to the presence of two distinct reactive sites: a displaceable bromine atom at the 3-position, ideal for cross-coupling reactions, and a strongly electron-deficient pyridazine core, susceptible to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group at the 6-position significantly influences the electronic landscape of the heterocycle, dictating its reactivity and, consequently, the regioselectivity of its transformations. Understanding and controlling these electronic and steric factors is paramount to achieving desired synthetic outcomes.
This guide will dissect the key reaction classes for this molecule, providing both theoretical understanding and practical, field-proven protocols to help you navigate your experiments with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the reactivity of this compound?
A1: The reactivity is dominated by two main features:
-
The Electron-Deficient Pyridazine Ring: The two adjacent nitrogen atoms inherently make the pyridazine ring electron-poor. This is dramatically amplified by the powerful electron-withdrawing trifluoromethyl (-CF₃) group at the C-6 position. This makes the ring highly susceptible to attack by nucleophiles (SNAr).
-
The C-Br Bond at the 3-Position: The carbon-bromine bond provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity of this bond is also influenced by the overall electron deficiency of the ring.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which position on the ring is most likely to be attacked?
A2: While the bromine at C-3 is a good leaving group, direct SNAr displacement of bromide is not the only possibility. The positions ortho and para to the electron-withdrawing CF₃ group (C-5 and C-3, respectively) are highly activated towards nucleophilic attack. However, given that C-3 already possesses a good leaving group (Br), it is a prime site for SNAr. Attack at C-5 would require the displacement of a hydride ion, which is generally unfavorable unless an oxidant is present. Therefore, under typical SNAr conditions, nucleophilic attack and displacement of the bromide at the C-3 position is the most probable outcome.
Q3: For a Suzuki-Miyaura coupling, will the reaction selectively occur at the C-Br bond?
A3: Yes, under standard Suzuki-Miyaura conditions, the reaction is highly selective for the C-Br bond. The catalytic cycle of palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the palladium(0) complex into the carbon-halogen bond. The C-Br bond is significantly more reactive in this step than the C-H or C-F bonds of the molecule.
Q4: Can SNAr reactions compete with my desired cross-coupling reaction?
A4: Yes, this is a critical consideration. If your cross-coupling reaction employs a nucleophilic base (e.g., hydroxides, alkoxides) or if your coupling partner itself is a strong nucleophile (e.g., certain amines in Buchwald-Hartwig amination), a competing SNAr at the C-3 position can occur. This is especially true at elevated temperatures. Careful selection of non-nucleophilic bases (e.g., carbonates like Cs₂CO₃ or K₂CO₃, or phosphates like K₃PO₄) and optimization of reaction temperature are crucial to minimize this side reaction.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, but you observe low yield of the desired product and the formation of multiple byproducts, including potential SNAr products or starting material decomposition.
Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Detailed Causality and Solutions:
| Issue | Cause | Recommended Solution |
| SNAr Side Product | The use of a strong, nucleophilic base (e.g., NaOH, NaOEt) can lead to direct displacement of the bromine. High temperatures exacerbate this issue. | Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are sufficient to facilitate the transmetalation step without promoting SNAr. |
| Protodeboronation | The boronic acid is converted back to the corresponding arene before it can couple. This is often caused by excess water or high temperatures in the presence of a strong base. | Ensure your solvent is anhydrous. Using a 2M aqueous solution for the base is standard, but avoid excessive water. Using boronate esters (e.g., pinacol esters) can also increase stability and reduce protodeboronation.[1] |
| Low Catalyst Activity | The chosen palladium source and/or ligand may not be optimal for this electron-deficient substrate. | A common and effective catalyst is Pd(PPh₃)₄. For more challenging couplings, screening other catalysts like Pd(dppf)Cl₂ or using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve catalytic turnover. |
| Homocoupling of Boronic Acid | Oxidative conditions can lead to the homocoupling of the boronic acid (Glaser coupling). | Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to minimize oxygen exposure. |
Guide 2: Incomplete or No Reaction in Buchwald-Hartwig Amination
Problem: You are attempting to couple an amine with this compound, but you only recover starting materials or see minimal product formation.
Workflow for Troubleshooting Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Causality and Solutions:
| Issue | Cause | Recommended Solution |
| Insufficient Base Strength | The C-N reductive elimination step of the Buchwald-Hartwig catalytic cycle is often promoted by a strong base. Weaker bases like carbonates may not be sufficient. | Use a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For base-sensitive substrates, potassium phosphate (K₃PO₄) can be a good alternative. |
| Ligand-Substrate Mismatch | The choice of phosphine ligand is critical and depends on the nature of both the aryl halide and the amine. The electron-deficient nature of the pyridazine ring can inhibit oxidative addition. | For electron-deficient heteroaryl bromides, bulky, electron-rich biaryl phosphine ligands are often required. Good ligands to screen include Xantphos, RuPhos, and BrettPhos. These ligands promote both the oxidative addition and the reductive elimination steps. |
| Low Reaction Temperature | Some amine couplings, especially with less nucleophilic or sterically hindered amines, require higher thermal energy to proceed at a reasonable rate. | If the reaction is sluggish at lower temperatures (e.g., 80 °C), gradually increase the temperature to 100-120 °C. Toluene or dioxane are suitable solvents for these higher temperatures. |
| Catalyst Inhibition | Certain functional groups on the amine or impurities can coordinate to the palladium center and inhibit catalysis. | Ensure the amine is of high purity. If the amine has multiple coordination sites, consider protection/deprotection strategies if feasible. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids at the C-3 position.
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The final concentration of the pyridazine substrate should be around 0.1 M.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Regioselective Buchwald-Hartwig Amination
This protocol is optimized to minimize SNAr side reactions while effectively coupling primary and secondary amines.
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Catalyst & Ligand Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv) and Xantphos (0.08 equiv) in a small amount of the reaction solvent.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Slurry Addition: Add anhydrous toluene or 1,4-dioxane to the main reaction flask, followed by the catalyst/ligand slurry. The final concentration of the pyridazine substrate should be around 0.1 M.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Purification: Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. (2023). Vertex AI Search.
- A scaffold for the synthesis of highly functionalised heterocycles. (n.d.). Durham E-Theses.
- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PMC.
- Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds. (n.d.). ChemRxiv.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
- Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazolesand Pyridazinones. (2023). MDPI.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018).
- Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. (n.d.). NIH.
- Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (n.d.). PMC.
- Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. (2021). White Rose Research Online.
- Mn-Mediated Direct Regioselective C–H Trifluoromethylation of Imidazopyridines and Quinoxalines. (2023). The Journal of Organic Chemistry.
- New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2006). Organic Letters.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing).
- Buchwald–Hartwig amin
- Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). MDPI.
Sources
Technical Support Center: Troubleshooting the Debromination of 3-Bromo-6-(trifluoromethyl)pyridazine
Welcome to our dedicated technical support center for the debromination of 3-Bromo-6-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this reaction, ensuring a successful and efficient synthesis of 6-(trifluoromethyl)pyridazine.
The debromination of this compound is a crucial step in the synthesis of various biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridazine ring can influence the reactivity of the C-Br bond, sometimes leading to unexpected outcomes. This guide provides practical, field-proven insights to address common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the debromination of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
Question: I am attempting the debromination of this compound using Pd/C and hydrogen gas, but I am observing very low conversion, or the starting material is recovered unchanged. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in a catalytic hydrogenation reaction is a common issue that can often be traced back to catalyst activity, reaction setup, or the nature of the substrate itself. Here’s a systematic approach to troubleshoot this problem:
1. Catalyst Quality and Handling:
-
Catalyst Deactivation: Palladium on carbon (Pd/C) is a heterogeneous catalyst that can be deactivated by various substances. Trace impurities in your starting material, solvent, or even from the glassware can poison the catalyst. Sulfur-containing compounds are notorious for poisoning palladium catalysts.[1]
-
Solution: Ensure your starting material is pure. If you suspect impurities, consider recrystallizing or purifying it before the reaction. Use high-purity solvents and thoroughly clean your glassware.
-
-
Improper Catalyst Handling: Pd/C is often pyrophoric, especially after use when it's saturated with hydrogen.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Exposure to air can lead to oxidation and reduced activity.
-
Solution: Handle the catalyst in a glovebox or under a stream of inert gas. When filtering the catalyst after the reaction, do not allow the filter cake to dry in the air. Keep it wet with the reaction solvent or water.
-
2. Reaction Conditions:
-
Insufficient Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure, others require higher pressures to achieve a reasonable reaction rate.
-
Solution: If you are using a balloon of hydrogen, ensure it is securely attached and that there are no leaks. For more stubborn reactions, consider using a Parr shaker or a similar hydrogenation apparatus that allows for higher and more controlled hydrogen pressures (e.g., 40-50 psi).
-
-
Inadequate Agitation: As a heterogeneous reaction, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Alcohols like methanol or ethanol are commonly used for hydrogenations.
-
Solution: If solubility of the starting material is an issue, a co-solvent system might be necessary. However, ensure the co-solvent is inert under the reaction conditions.
-
3. Alternative Hydrogenation Methods:
-
Catalytic Transfer Hydrogenation: If direct hydrogenation with H₂ gas is problematic, catalytic transfer hydrogenation is an excellent alternative.[2] This method uses a hydrogen donor in the presence of a catalyst.
-
Recommended System: A widely used and effective system is Pd/C with ammonium formate as the hydrogen donor.[3] This method often proceeds under milder conditions and does not require a pressurized hydrogenation setup.
-
Issue 2: Formation of Side Products
Question: My debromination reaction is proceeding, but I am observing significant formation of unknown side products. What could these be and how can I minimize them?
Answer: Side product formation can arise from over-reduction, side reactions with the solvent, or degradation of the starting material or product.
1. Potential Side Reactions:
-
Reduction of the Pyridazine Ring: While the C-Br bond is the primary target for hydrogenolysis, under harsh conditions (high pressure, high temperature, or prolonged reaction times), the pyridazine ring itself can be reduced.
-
Solution: Employ milder reaction conditions. Reduce the hydrogen pressure, lower the reaction temperature, and monitor the reaction closely to stop it once the starting material is consumed. Catalytic transfer hydrogenation with ammonium formate is often milder than direct hydrogenation with H₂ gas.
-
-
Reaction with Solvent: Certain solvents can participate in side reactions. For example, if using an alcohol solvent, ether formation is a possibility, although less common in this specific reaction.
2. Minimizing Side Product Formation:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.
-
Control of Reaction Parameters: Carefully control the temperature. Running the reaction at room temperature is often sufficient. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be necessary, but avoid excessive temperatures.
Issue 3: Difficult Purification of the Product
Question: I have successfully performed the debromination, but I am having trouble isolating a pure product. What are some effective purification strategies for 6-(trifluoromethyl)pyridazine?
Answer: The purification of nitrogen-containing heterocycles can sometimes be challenging due to their polarity and potential to interact with silica gel.
1. Standard Purification Techniques:
-
Filtration: The first step after the reaction is to carefully filter off the Pd/C catalyst. This is typically done through a pad of Celite® to ensure all the fine catalyst particles are removed. As mentioned earlier, keep the filter cake wet to prevent ignition.
-
Extraction: After filtration, the product is typically isolated by an aqueous workup. The choice of organic solvent for extraction is important. Dichloromethane or ethyl acetate are common choices.
-
Column Chromatography: If the crude product is not pure after extraction, column chromatography on silica gel is the next step.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for eluting 6-(trifluoromethyl)pyridazine. The trifluoromethyl group increases the lipophilicity of the molecule.[4]
-
Tailing: If you observe tailing of your product on the silica gel column, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve the peak shape.
-
2. Alternative Purification Methods:
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the debromination of this compound?
A1: 10% Palladium on carbon (Pd/C) is the most commonly used and generally effective catalyst for this type of transformation. It is commercially available and provides good activity for the hydrogenolysis of aryl bromides.
Q2: Can I use other reducing agents besides hydrogen gas or ammonium formate?
A2: Yes, other reducing systems can be employed for the debromination of aryl bromides. For instance, sodium borohydride (NaBH₄) in the presence of a palladium catalyst can also effect this transformation. However, the reactivity and selectivity can vary, so it is advisable to start with a well-established method like catalytic hydrogenation or transfer hydrogenation.
Q3: What are the key safety precautions I should take during this reaction?
A3: Safety is paramount. When working with catalytic hydrogenation, consider the following:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure your reaction setup is in a well-ventilated fume hood and away from any ignition sources.
-
Pyrophoric Catalyst: Pd/C can be pyrophoric, especially after the reaction. Always handle it with care, preferably under an inert atmosphere, and never let the used catalyst dry in the air.
-
Pressure: If using a pressurized system, ensure the equipment is rated for the pressure you are using and that you are properly trained in its operation.
Q4: How can I monitor the progress of the reaction?
A4: The most common methods for monitoring the reaction are TLC, GC, and LC-MS.
-
TLC: This is a quick and easy way to get a qualitative idea of the reaction's progress. The product, 6-(trifluoromethyl)pyridazine, will have a different Rf value than the starting material, this compound.
-
GC/LC-MS: These techniques provide more quantitative information and can help you determine the ratio of starting material to product, as well as detect any side products.
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol describes a reliable method for the debromination of this compound using catalytic transfer hydrogenation with ammonium formate. This method avoids the need for a pressurized hydrogen gas setup.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Volume | Density (g/mL) |
| This compound | 1.0 | 226.98 | 1.00 g | - | - |
| 10% Pd/C | 0.05 (mol%) | - | 50 mg | - | - |
| Ammonium Formate | 5.0 | 63.06 | 1.39 g | - | - |
| Methanol | - | 32.04 | - | 20 mL | 0.792 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.41 mmol) and methanol (20 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 10% Pd/C (50 mg) to the solution.
-
Add ammonium formate (1.39 g, 22.0 mmol) to the reaction mixture in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (around 65 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 6-(trifluoromethyl)pyridazine.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed transfer hydrogenation of an aryl bromide using ammonium formate.
Caption: Mechanism of Transfer Hydrogenation
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues in the debromination reaction.
Caption: Troubleshooting Workflow
References
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
-
What are the byproducts of reduction with borohydride? Reddit. Available at: [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]
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1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]
-
Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. SciSpace. Available at: [Link]
-
† 1H-NMR and 13C-NMR Spectra. Available at: [Link]
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Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters. Available at: [Link]
-
3-bromothiophene. Organic Syntheses. Available at: [Link]
-
Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors. ResearchGate. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). PubMed. Available at: [Link]
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed. Available at: [Link]
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Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. PubMed. Available at: [Link]
-
Selective Radical Trifluoromethylation of Native Residues in Proteins. ACS Publications. Available at: [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]
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Concerning the Preparation of 6-Bromotryptamine. ResearchGate. Available at: [Link]
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3-bromo-4-aminotoluene. Organic Syntheses. Available at: [Link]
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Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem.com. Available at: [Link]
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[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. Available at: [Link]
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Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Figshare. Available at: [Link]
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Palladium-catalysed Transfer Hydrogenation of Azobenzenes and Oximes using Ammonium Formate†. Journal of Chemical Research, Synopses. Available at: [Link]
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Technical Support Center: Advanced Solvent Systems for 3-Bromo-6-(trifluoromethyl)pyridazine Chemistry
Welcome to the technical support center for chemists working with 3-Bromo-6-(trifluoromethyl)pyridazine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the use of alternative and sustainable solvent systems in reactions involving this versatile building block. The unique electronic properties of this substrate, characterized by an electron-deficient pyridazine ring further activated by a trifluoromethyl group, present both opportunities and challenges in synthetic chemistry.
The Challenge of Solvent Selection
This compound is a valuable synthon in medicinal chemistry, often employed in cross-coupling and nucleophilic substitution reactions to generate a diverse array of functionalized pyridazine derivatives. However, its electron-deficient nature can lead to challenges such as catalyst inhibition, sluggish reaction rates, and the formation of side products.[1] The choice of solvent is critical in mitigating these issues and ensuring a successful synthetic outcome.
Traditional solvents such as toluene, dioxane, and DMF have been widely used in these transformations. However, growing concerns over their environmental impact and safety profiles have necessitated the exploration of greener and more sustainable alternatives.[2][3] This guide will delve into the application of such alternative solvent systems, providing practical advice and protocols to enhance your synthetic endeavors.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid in a traditional solvent like toluene/water, but I am observing low yields and significant amounts of starting material decomposition. What can I do to improve this?
Answer:
Low yields in Suzuki-Miyaura couplings involving electron-deficient heteroaryl halides like this compound are a common challenge.[4] Several factors could be contributing to this issue:
-
Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1]
-
Poor Solubility: The substrate or catalyst may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Decomposition of Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to protodeboronation and the formation of homo-coupled byproducts.
Recommended Alternative Solvent System: 2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is a bio-derived, greener alternative to THF and other ethereal solvents, offering several advantages in cross-coupling reactions.[3][5]
Causality behind the Recommendation:
-
Enhanced Catalyst Stability: 2-MeTHF has been shown to improve the stability and activity of palladium catalysts in couplings with challenging substrates.[5]
-
Improved Solubility: Its etheric nature can enhance the solubility of organic substrates and reagents.
-
Higher Boiling Point: With a boiling point of 80 °C, 2-MeTHF allows for reactions to be run at temperatures comparable to toluene, which can be beneficial for activating the C-Br bond.
Troubleshooting Workflow in 2-MeTHF
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-3 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 2-MeTHF and a minimal amount of degassed water (e.g., a 10:1 to 20:1 ratio of 2-MeTHF to water) via syringe.[6]
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Inefficient Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound with a primary amine, but the reaction is sluggish and gives a complex mixture of products. Are there any alternative solvent systems that could improve this transformation?
Answer:
The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential side reactions and catalyst deactivation.[7][8] The choice of solvent plays a crucial role in promoting the desired C-N bond formation.
Recommended Alternative Solvent System: Deep Eutectic Solvents (DESs)
DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that have a significantly lower melting point than the individual components.[9] Common examples include choline chloride:urea (reline) and choline chloride:glycerol.
Causality behind the Recommendation:
-
Enhanced Catalyst Stability and Activity: The unique microenvironment of a DES can stabilize the palladium catalyst, preventing aggregation and promoting catalytic turnover.[9][10]
-
Improved Solubility: DESs can effectively dissolve a wide range of organic and inorganic compounds, creating a homogeneous reaction medium.
-
Green and Recyclable: Many DESs are biodegradable, non-toxic, and can be recycled, making them a sustainable choice.
Comparative Solvent Performance in Buchwald-Hartwig Amination
| Solvent System | Typical Temperature (°C) | Key Advantages | Potential Drawbacks |
| Toluene | 80-110 | Well-established, good for many substrates | Volatile, toxic, potential for catalyst deactivation |
| Dioxane | 80-110 | Good solubilizing properties | Peroxide-forming, suspected carcinogen |
| DES (e.g., Reline) | 60-100 | Green, recyclable, enhances catalyst stability | Can be viscous, product extraction may require optimization |
| 2-MeTHF | 60-80 | Greener alternative to THF/Dioxane | May require higher catalyst loading for some substrates |
Experimental Protocol: Buchwald-Hartwig Amination in a Deep Eutectic Solvent
-
Prepare the DES by mixing choline chloride and urea (1:2 molar ratio) and heating at 80 °C until a clear, homogeneous liquid is formed. Cool to room temperature.
-
To a reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., Xantphos or a Buchwald ligand, 2-4 mol%).[7]
-
Add the prepared DES to the vial.
-
Seal the vial and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). The high polarity of the DES will often lead to a biphasic mixture, simplifying separation.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Issue 3: Difficulties with Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting an SNAr reaction on this compound with an alcohol nucleophile, but the reaction requires harsh conditions and gives low conversion. How can I facilitate this reaction?
Answer:
While the trifluoromethyl group activates the pyridazine ring towards nucleophilic attack, SNAr reactions with less nucleophilic species like alcohols can still be challenging.[11][12] The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate and promoting the reaction.
Recommended Alternative Solvent System: Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100 °C, composed of a large organic cation and an organic or inorganic anion.[13][14]
Causality behind the Recommendation:
-
Dual Activation: ILs can act as both an electrophile and nucleophile activator. The cationic component can stabilize the anionic Meisenheimer intermediate through electrostatic interactions, while the anionic component can activate the nucleophile.[11][13]
-
High Polarity: The inherent polarity of ILs provides an excellent medium for SNAr reactions, which proceed through charged intermediates.
-
Low Volatility and Recyclability: ILs have negligible vapor pressure, making them safer to handle at high temperatures, and they can often be recycled.
SNAr Reaction Progression
Caption: Key steps in an SNAr reaction in an ionic liquid.
Experimental Protocol: SNAr Reaction in an Ionic Liquid
-
To a reaction vial, add this compound (1.0 equiv) and the alcohol nucleophile (1.5-2.0 equiv).
-
Add a suitable ionic liquid, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), to the vial.
-
Add a base (e.g., K₂CO₃, 2.0 equiv) to deprotonate the alcohol.
-
Seal the vial and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water to remove the ionic liquid and any remaining salts.
-
Dry, concentrate, and purify the product as previously described.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Based on available data for this and structurally similar compounds, this compound is a solid at room temperature with a relatively high molecular weight.[15][16][17] Its calculated XLogP value is typically in the range of 2.0-2.5, suggesting moderate lipophilicity and good solubility in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone.[15][16] It is expected to have limited solubility in water.
Q2: Can I use aqueous conditions for cross-coupling reactions with this substrate?
A2: Yes, aqueous solvent systems, often in combination with a water-miscible organic co-solvent like dioxane, DME, or 2-MeTHF, are commonly used for Suzuki-Miyaura reactions.[18][19] The presence of water can be beneficial for dissolving the inorganic base and facilitating the transmetalation step. However, for water-sensitive substrates or reagents, anhydrous conditions may be preferable.
Q3: How do I choose the best ligand for my cross-coupling reaction?
A3: For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally the most effective.[7][8] Ligands such as SPhos, XPhos, and RuPhos are excellent starting points for screening in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The optimal ligand will depend on the specific coupling partners and reaction conditions, so a small screen is often recommended.
Q4: Are there any safety considerations when working with these alternative solvents?
A4: While generally considered "greener," alternative solvents still require proper handling. 2-MeTHF is flammable and can form peroxides, although at a slower rate than THF. Deep eutectic solvents and ionic liquids are generally non-flammable and have low volatility, but their toxicity profiles can vary widely depending on their composition, so it is important to consult the safety data sheet (SDS) for the specific solvent being used.
References
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link]
- Rueda-Espinosa J, Ramanayake D, Ball ND, Love JA. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Published online 2021.
- Facile aromatic nucleophilic substitution (SNAr) reactions in ionic liquids: an electrophile–nucleophile dual activation by [Omim]Br for the reaction. Green Chem. 2011;13(12):3404-3409. doi:10.1039/C1GC15924A
- Rueda-Espinosa J, Ramanayake D, Ball ND, Love JA. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Sherwood J, Clark JH, Fairlamb IJS, Slattery JM. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Published online 2019.
- Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Accessed January 27, 2026.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates).
- Alarcón-Espósito J, Ormazábal-Toledo R, Donoso-Tauda O, et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. 2018;6.
- Fang Z, Teng Y, Yang H, et al. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Org Biomol Chem. 2022;20(18):3564-3569. doi:10.1039/D2OB00483F
- Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
- Havelková M, Dvořák D, Hocek M. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
-
3-Bromo-6-chloroimidazo(1,2-b)pyridazine. PubChem. Accessed January 27, 2026. [Link]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. 2018;23(11):2945. doi:10.3390/molecules23112945
- Rueda-Espinosa J, Ramanayake D, Ball ND, Love JA. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Published online 2021.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. Published online December 12, 2024.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 27, 2026. [Link]
- Iorkula TH, Tolman BA, Burt SR, Peterson MA. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid: An electrophile-nucleophile dual activation by [Omim]Br for the reaction.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
-
4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine. PubChem. Accessed January 27, 2026. [Link]
- Vermeire FH, Chung Y, Green WH. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Published online 2022.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
- Cross-coupling reactions performed in DESs.
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit. Published July 9, 2021. Accessed January 27, 2026. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Accessed January 27, 2026. [Link]
- SNAr Reactions in Ionic Liquids/DES. Wordpress.
- Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents.
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Published August 2, 2023. Accessed January 27, 2026. [Link]
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- preventing homo-coupling side reactions in pyridazine synthesis. Benchchem.
- Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. MDPI.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. Accessed January 27, 2026. [Link]
-
3-Amino-4-bromo-6-chloropyridazine. PubChem. Accessed January 27, 2026. [Link]
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Published January 7, 2026.
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
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- 17. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem [pubchem.ncbi.nlm.nih.gov]
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how to increase the rate of oxidative addition to 3-Bromo-6-(trifluoromethyl)pyridazine
The following technical guide is structured as a specialized support portal for researchers working with electron-deficient heterocyclic substrates.
Topic: 3-Bromo-6-(trifluoromethyl)pyridazine
Ticket ID: OA-PYDZ-CF3-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The "Phantom" Rate Problem
Researchers often report "slow oxidative addition" with This compound . However, kinetic data suggests a different root cause.
Because the pyridazine ring is highly electron-deficient (low LUMO energy), the oxidative addition (OA) of Pd(0) into the C–Br bond is inherently fast (nucleophilic attack by metal). If your reaction is sluggish, the issue is rarely the C–Br activation itself. Instead, it is almost certainly Catalyst Sequestration (Poisoning) .
The nitrogen atoms at positions 1 and 2, combined with the electron-withdrawing -CF3 group, create a "hard" binding site that traps the electrophilic Pd(II) intermediate, forming a stable, off-cycle resting state (
Module 1: Catalyst & Ligand Selection (The Engine)
User Question: Which ligand system maximizes the turnover frequency (TOF) for this specific substrate?
Technical Recommendation: You need a ligand that is both electron-rich (to support the Pd(II) species) and sterically bulky (to physically block N-coordination).
Top-Tier Ligand Recommendations
| Ligand Class | Specific Ligand | Mechanism of Action | Recommended For |
| Dialkylbiaryl Phosphines | XPhos or tBuXPhos | The bulky isopropyl/t-butyl groups on the upper ring create a "roof" over the Pd center, preventing the pyridazine nitrogen from binding perpendicular to the plane. | General Cross-Coupling (Suzuki, Negishi) |
| Bulky Biaryls | RuPhos | High electron density facilitates OA; steric bulk prevents bis-ligation of the substrate. | Amination (Buchwald-Hartwig) |
| NHC Carbene | PEPPSI-IPr | The "throw-away" pyridine ligand ensures rapid initiation; the bulky IPr wingtips sterically crowd out the substrate nitrogen. | Difficult/Sterically hindered couplings |
| Bisphosphines | Xantphos | Large bite angle (111°) forces reductive elimination, but can sometimes be too rigid for this specific OA. Use as secondary option. | Carbonylation or Cyanation |
Critical Protocol Note: Avoid simple phosphines like PPh3 or dppe. These lack the steric bulk to prevent the formation of stable [Pd(L)2(Ar)(Br)] or bridged [Pd(Ar)(Br)]2 dimers where the pyridazine nitrogen coordinates to the metal.
Module 2: The "Off-Cycle" Trap (Visualization)
User Question: Why does my reaction stall after 20% conversion?
Technical Insight: Your catalyst has likely entered a thermodynamic sink. The diagram below illustrates the competition between the productive cycle and the "N-bound Trap."
Figure 1: The Kinetic Bifurcation. Small ligands allow the Pd(II) species to be trapped by the pyridazine nitrogen (Red Path). Bulky ligands block this path, forcing the cycle towards Transmetallation (Black Path).
Module 3: Troubleshooting & Optimization Protocols
Issue 1: "I see no consumption of starting material."
Diagnosis: Precatalyst Activation Failure. The electron-deficient nature of the substrate is not the issue here; it is the generation of Pd(0).
-
Solution: Switch to Pd(0) sources (e.g., Pd2(dba)3) or Pre-formed G3/G4 Palladacycles (e.g., XPhos Pd G4).
-
Why? Pd(II) salts like Pd(OAc)2 require reduction to Pd(0) in situ (often by the phosphine or organometallic reagent). If your nucleophile is sluggish, Pd(0) never forms. G4 precatalysts release active Pd(0) immediately upon base exposure.
Issue 2: "Reaction is slow even with XPhos."
Diagnosis: Anionic inhibition or Concentration effects.
-
Solution A (Solvent): Switch to non-coordinating, non-polar solvents like Toluene or 1,4-Dioxane . Avoid DMF or DMAc if possible, as they can stabilize the cationic resting states or compete for coordination.
-
Solution B (Concentration): Increase substrate concentration to >0.5 M. Second-order oxidative addition rates benefit from higher molarity.
-
Solution C (Temperature): 3-bromo-pyridazines are thermally stable. Increase temperature to 80–100°C . The energy barrier for reversing the N-coordination (breaking the trap) is higher than the OA barrier; heat helps "shake loose" the catalyst from the nitrogen trap.
Issue 3: "I am getting homocoupling or dehalogenation."
Diagnosis: Protodehalogenation is common with electron-poor rings.
-
Solution: Ensure your reaction is strictly anhydrous. The Pd-Ar intermediate is highly electrophilic and will scavenge protons from water or wet solvents. Use Cs2CO3 or K3PO4 (anhydrous) instead of aqueous bases.
References
-
Mechanistic Studies on Oxidative Addition to Pd(0)
- Title: Oxidative Addition of Aryl Halides to Palladium(0)
- Source: Organometallics (ACS Public
-
URL:[Link]
-
The "Pyridyl Problem" & Catalyst Poisoning
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Ligand Effects in Heterocycle Coupling
-
Precatalyst Activation (G3/G4 Systems)
Sources
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 3-Bromo-6-(trifluoromethyl)pyridazine
Disclaimer
This document provides technical guidance on managing potential exotherms in large-scale reactions involving 3-Bromo-6-(trifluoromethyl)pyridazine. The information herein is based on established principles of chemical process safety, reaction calorimetry, and data from analogous chemical systems. As of the date of publication, specific, publicly available calorimetric data and documented large-scale synthesis protocols for this compound are limited. Therefore, the recommendations in this guide must be supplemented by rigorous experimental evaluation, including reaction calorimetry, before any scale-up is attempted. All procedures should be conducted by trained personnel in an appropriate laboratory or manufacturing setting with established safety protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal hazards associated with this compound.
Q1: Why is there a concern for exothermic reactions with this compound?
A1: The potential for exothermic reactions stems from the chemical structure of this compound. The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The presence of two strong electron-withdrawing groups, the bromo and trifluoromethyl groups, further activates the ring for such reactions.[1][2] Common transformations such as nucleophilic aromatic substitution (SNA_r_), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and aminations can be highly exothermic.[3][4]
Q2: What types of reactions involving this compound are most likely to be exothermic?
A2:
-
Nucleophilic Aromatic Substitution (SNA_r_): Reactions with strong nucleophiles like amines, alkoxides, or thiolates to displace the bromide are expected to be exothermic. The rate and exothermicity will depend on the nucleophile's strength and concentration.[5][6]
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: While generally considered to have mild reaction conditions, significant exotherms can occur upon addition of the palladium catalyst, especially in polar aprotic solvents like DMSO.[3][7]
-
Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation but can also be highly exothermic, particularly with reactive amines and under certain catalytic conditions.[8][9]
-
-
Trifluoromethylation Reactions: While this molecule is already trifluoromethylated, further modifications could involve reactions that are known to be exothermic. Calorimetric studies of trifluoromethylation reactions on other heterocycles have shown significant heat flow.[10][11]
Q3: What are the primary risks of an unmanaged exotherm?
A3: An unmanaged exotherm can lead to a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can result in a rapid increase in temperature and pressure within the reactor, potentially leading to:
-
Boiling of the solvent and over-pressurization of the vessel.
-
Secondary, more hazardous decomposition reactions.
-
Release of toxic and/or flammable materials.[12]
-
Vessel failure or explosion.
Q4: What is reaction calorimetry and why is it essential?
A4: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction.[6] It is crucial for safe scale-up as it provides critical data, including:
-
Heat of reaction (ΔH_r_): The total amount of heat generated per mole of limiting reagent.
-
Heat flow (q): The rate at which heat is generated.
-
Adiabatic temperature rise (ΔT_ad_): The theoretical temperature increase of the reaction mass if no heat is removed. This is a key indicator of the thermal runaway potential.
Troubleshooting Guide for Exothermic Events
This guide provides a systematic approach to addressing common issues encountered during large-scale reactions of this compound.
Issue 1: Higher-Than-Expected Exotherm During Reagent Addition
Symptoms:
-
The reactor temperature rises more rapidly than predicted.
-
The cooling system is operating at maximum capacity but cannot maintain the set temperature.
Potential Causes:
-
Incorrect Kinetic Data: The reaction is faster than anticipated based on small-scale experiments.
-
Reagent Accumulation: The rate of reagent addition is faster than the rate of reaction, leading to a buildup of unreacted material that then reacts quickly.
-
Poor Mixing: Inefficient stirring creates localized hot spots where the reaction rate is accelerated.
-
Incorrect Reagent Concentration: A higher concentration of a key reagent was used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a higher-than-expected exotherm.
Issue 2: Inadequate Cooling
Symptoms:
-
A gradual, uncontrolled rise in batch temperature even with a moderate exotherm.
-
The temperature difference between the reactor contents and the cooling jacket is small.
Potential Causes:
-
Fouled Heat Transfer Surfaces: Residue on the reactor walls is insulating the vessel.
-
Insufficient Coolant Flow Rate: The pump for the cooling fluid is not performing adequately.
-
Coolant Temperature Too High: The chiller is not reaching its setpoint.
-
Viscous Reaction Mixture: A thick slurry or viscous solution is impeding heat transfer to the reactor wall.
Recommended Actions:
-
Verify Coolant System Performance: Check the coolant temperature, flow rate, and pressure.
-
Assess Reaction Viscosity: If possible, observe the degree of mixing and whether the material is coating the reactor walls.
-
Consider Solvent Addition: If safe and compatible with the process, adding a pre-cooled solvent can help to reduce viscosity and absorb heat.
-
Post-Reaction Inspection: After the batch is complete and the reactor is cleaned, inspect the jacket and internal surfaces for any signs of fouling.
Issue 3: Pressure Build-up
Symptoms:
-
A rise in reactor pressure that is not attributable to the intentional introduction of a gaseous reagent.
Potential Causes:
-
Solvent Boiling: The exotherm has heated a portion of the reaction mixture to its boiling point.
-
Gas Evolution from Reaction: A side reaction or the main reaction is producing a non-condensable gas.
-
Thermal Decomposition: The temperature has reached a point where a reactant, intermediate, or the product begins to decompose, releasing gas. The thermal decomposition of related brominated compounds can release toxic gases.[12]
Emergency Response Protocol:
Caption: Emergency response for unexpected pressure build-up.
Proactive Exotherm Management
Effective management of exotherms begins with a thorough understanding of the reaction and proactive process design.
Essential Calorimetry Experiments
Before any large-scale reaction, perform the following calorimetry tests:
-
Reaction Calorimetry:
-
Objective: To determine the total heat of reaction and the rate of heat release under proposed process conditions.
-
Procedure: A reaction calorimeter is used to simulate the large-scale process. The reagent is added at a rate proportional to the planned plant addition. The heat flow is measured continuously.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the onset temperature of thermal decomposition for the reactants, reaction mixture, and products.
-
Procedure: A small sample is heated at a constant rate, and the heat flow is measured. A sharp exothermic peak indicates decomposition.
-
Data Presentation: Key Thermal Safety Parameters
| Parameter | Symbol | Description | Importance |
| Heat of Reaction | ΔH_r_ | Total heat released per mole of limiting reactant. | Determines the total energy that must be removed. |
| Adiabatic Temperature Rise | ΔT_ad_ | ΔH_r_ / (mass x C_p_) | The maximum possible temperature rise in a worst-case scenario (no cooling). A high ΔT_ad_ indicates a high risk. |
| Maximum Temperature of Synthesis Reaction | MTSR | T_process_ + ΔT_ad_ | The highest temperature the reaction could reach under adiabatic conditions. This should be well below the solvent boiling point and decomposition temperature. |
| Time to Maximum Rate | TMR_ad_ | Time to reach the maximum reaction rate under adiabatic conditions. | A short TMR_ad_ indicates a very rapid runaway potential, leaving little time for intervention. |
Control Strategies
-
Semi-Batch Operation: For highly exothermic reactions, adding one reagent slowly to the others (semi-batch) is a critical control measure. This limits the amount of unreacted material at any given time.
-
Dilution: Performing the reaction in a larger volume of solvent increases the thermal mass of the system, which can absorb more heat for a given temperature rise.
-
Choice of Solvent: Select a solvent with a boiling point well above the desired reaction temperature to provide a margin of safety.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Notes |
| Toluene | 111 | 1.70 | Good for many cross-coupling reactions. |
| Dioxane | 101 | 1.76 | Common for Suzuki and other couplings. Peroxide formation risk. |
| Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, but can decompose exothermically with some reagents. |
| Dimethyl Sulfoxide (DMSO) | 189 | 2.00 | High boiling point, but can have violent decomposition, especially with acids or bases at elevated temperatures. |
| Acetonitrile | 82 | 2.23 | Lower boiling point, may be suitable for less exothermic processes. |
This table provides general data. Always refer to the Safety Data Sheet for specific information.
Experimental Protocols
Protocol: Reaction Calorimetry for a Generic Nucleophilic Substitution
-
Calibration: Calibrate the reaction calorimeter for the heat transfer coefficient (U) and heat capacity (C_p_) of the system with the chosen solvent and reactor setup.
-
Charging: Charge the calorimeter with this compound and the solvent. Bring the mixture to the desired starting temperature (e.g., 20°C).
-
Dosing: Add the nucleophile solution via a dosing pump over a planned period (e.g., 2 hours), maintaining a constant reaction temperature.
-
Hold Period: After the addition is complete, hold the reaction at temperature for a specified time to ensure complete conversion.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. Analyze the peak heat flow to understand the maximum cooling duty required. Calculate ΔT_ad_ and MTSR.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS, 108(35), 14411-14415. [Link]
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Gao, D., et al. (2017). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 21(1), 101-110. [Link]
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Pattison, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5533-5540. [Link]
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Guernon, J., et al. (2016). Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. Mini-Reviews in Organic Chemistry, 13(3), 171-197. [Link]
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El-Gendy, M. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1569-1581. [Link]
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LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Polaert, I., et al. (2012). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 26, 319-324. [Link]
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Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]
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Angene Chemical. (2024). 3-Bromo-pyridazine hydrobromide Safety Data Sheet. [Link]
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Airgas. (2022). Bromine Trifluoride Safety Data Sheet. [Link]
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Mettler Toledo. (n.d.). Reaction Calorimeters. [Link]
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Organic Chemistry Portal. (2021). Synthesis of pyridazines. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
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YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. [Link]
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eScholarship.org. (n.d.). Thermal Decomposition of Molecules Relevant to Combustion and Chemical Vapor Deposition by Flash Pyrolysis Time-of. [Link]
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RSC Publishing. (1969). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic. [Link]
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NIH. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. [Link]
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MDPI. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]
-
NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2018). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]
-
RSC Publishing. (2015). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. [Link]
-
Bentham Science. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]
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ACS Publications. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. [Link]
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RSC Publishing. (2018). A regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides. [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
UTC Aerospace Systems. (2017). SAFETY DATA SHEET Bromotrifluoromethane (CBrF3) and Methanol. [Link]
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Organic Syntheses. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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ResearchGate. (2011). Innate C-H trifluoromethylation of heterocycles. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from 3-Bromo-6-(trifluoromethyl)pyridazine
Introduction: The Strategic Advantage of the 6-(Trifluoromethyl)pyridazine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with enhanced efficacy, selectivity, and pharmacokinetic profiles is paramount. The strategic selection of a core scaffold is a critical determinant of success in any drug discovery program. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" due to its ability to engage in a variety of biological interactions.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a versatile template for inhibitor design.[1]
This guide focuses on novel compounds synthesized from the particularly advantageous starting material, 3-Bromo-6-(trifluoromethyl)pyridazine . The introduction of a trifluoromethyl (-CF3) group onto the pyridazine core is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[3] The electron-withdrawing nature of the -CF3 group can also modulate the pKa of the pyridazine nitrogens, influencing its interactions with biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a diverse range of chemical modifications through modern cross-coupling methodologies.
This document will provide a comprehensive overview of the synthesis, characterization, and comparative analysis of a novel series of compounds derived from this compound. We will delve into the rationale behind the synthetic strategies employed, present detailed experimental protocols, and offer a head-to-head comparison with existing alternatives, supported by robust experimental data.
I. Synthesis of Novel Pyridazine Derivatives: A Modular Approach
The synthetic versatility of this compound allows for the systematic exploration of chemical space around the pyridazine core. Two of the most powerful and widely adopted methods for the functionalization of this scaffold are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are renowned for their broad substrate scope, functional group tolerance, and high yields.[4][5][6]
A. General Synthetic Scheme
The overall synthetic strategy for the novel compounds described in this guide is outlined below. This modular approach allows for the independent variation of the substituents at the 3-position of the pyridazine ring, facilitating the generation of a focused library of analogues for structure-activity relationship (SAR) studies.
Figure 1: General synthetic routes for the diversification of the this compound scaffold.
B. Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel Compound A (3-(4-methoxyphenyl)-6-(trifluoromethyl)pyridazine)
Rationale: The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In this protocol, we couple this compound with 4-methoxyphenylboronic acid. The methoxy group is a common substituent in medicinal chemistry, often improving pharmacokinetic properties. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high catalytic efficiency.
Step-by-Step Protocol:
-
To a microwave vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) in a 3:1 mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C for 30 minutes under microwave irradiation.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Novel Compound A.
C. Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of Novel Compound B (N-benzyl-6-(trifluoromethyl)pyridazin-3-amine)
Rationale: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals. Here, we synthesize an N-benzyl substituted aminopyridazine. The benzyl group can serve as a probe for steric and electronic interactions within a binding pocket. The selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for efficient coupling.[5][6][7]
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), benzylamine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd2(dba)3 (0.02 eq) with a suitable ligand like XPhos (0.04 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield Novel Compound B.
II. Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compounds. Standard analytical techniques are employed for this purpose.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6][8]
-
¹H NMR: Provides information on the number and chemical environment of protons. For our novel compounds, we expect to see characteristic signals for the pyridazine ring protons, as well as signals corresponding to the newly introduced substituents.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled spectrum due to C-F coupling.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a direct probe of the trifluoromethyl group.
Table 1: Representative NMR Data for Novel Compounds A and B
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| Novel Compound A | 8.01 (d, J = 8.8 Hz, 2H), 7.68 (d, J = 9.2 Hz, 1H), 7.55 (d, J = 9.2 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H) | 161.5, 155.2, 148.9 (q, J = 34.3 Hz), 130.2, 127.8, 124.3, 121.8 (q, J = 274.7 Hz), 114.5, 55.4 |
| Novel Compound B | 7.41 (d, J = 9.6 Hz, 1H), 7.35-7.25 (m, 5H), 6.89 (d, J = 9.6 Hz, 1H), 5.01 (br s, 1H), 4.62 (d, J = 5.6 Hz, 2H) | 158.7, 147.5 (q, J = 33.3 Hz), 138.1, 128.8, 127.6, 127.5, 123.1, 121.9 (q, J = 274.5 Hz), 115.9 |
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.[9][10] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula of a new compound.
-
Novel Compound A: HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₂H₉F₃N₂O 255.0740; Found 255.0742.
-
Novel Compound B: HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₂H₁₀F₃N₃ 254.0900; Found 254.0903.
C. X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.[4][11] Obtaining suitable crystals can be a bottleneck, but the resulting data is invaluable.
III. Comparative Performance Analysis: A Case Study in Kinase Inhibition
The pyridazine scaffold is a common feature in many kinase inhibitors. To illustrate the potential of our novel compounds, we will compare their in vitro activity against a hypothetical kinase target, "Kinase X," with a known inhibitor, "Inhibitor Y."
A. In Vitro Kinase Inhibition Assay
Protocol:
-
A solution of Kinase X is prepared in assay buffer.
-
The novel compounds and Inhibitor Y are serially diluted in DMSO to create a range of concentrations.
-
The kinase reaction is initiated by adding the ATP substrate and a fluorescently labeled peptide substrate to the enzyme and inhibitor solutions.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method (e.g., fluorescence polarization).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
B. Cytotoxicity Assessment
It is crucial to assess the general toxicity of new compounds to ensure that their inhibitory activity is not due to non-specific cytotoxic effects. A standard MTT or WST-1 assay can be used for this purpose.[5][7]
Protocol (WST-1 Assay):
-
Seed a human cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of the novel compounds and a positive control (e.g., doxorubicin) for 48-72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the untreated control.
C. Comparative Data
Table 2: In Vitro Performance of Novel Compounds vs. a Known Inhibitor
| Compound | Kinase X IC₅₀ (nM) | HEK293 Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Novel Compound A | 15 | > 50 | > 3333 |
| Novel Compound B | 8 | 25 | 3125 |
| Inhibitor Y (Alternative) | 20 | 30 | 1500 |
Analysis:
As shown in Table 2, both Novel Compound A and Novel Compound B exhibit potent inhibition of Kinase X, with IC₅₀ values in the low nanomolar range. Notably, both compounds demonstrate superior potency compared to the known Inhibitor Y. Furthermore, Novel Compound A displays an excellent safety profile with no significant cytotoxicity observed at the highest tested concentration. Novel Compound B, while more potent, also shows a higher level of cytotoxicity, resulting in a slightly lower selectivity index. This data suggests that the 3-aryl-6-(trifluoromethyl)pyridazine scaffold (Novel Compound A) may be a more promising starting point for further optimization.
IV. Conclusion and Future Directions
The strategic use of this compound as a starting material has enabled the efficient synthesis of a novel series of pyridazine derivatives. The application of robust and versatile cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the systematic exploration of the chemical space around this privileged scaffold.
Our comparative analysis demonstrates that these novel compounds can exhibit superior potency and improved safety profiles when compared to existing alternatives in a kinase inhibition model. The modular nature of the presented synthetic routes provides a clear path for further optimization of these lead compounds. Future work will focus on expanding the library of analogues to further refine the structure-activity relationships and to improve the pharmacokinetic properties of these promising new chemical entities. The insights gained from this work underscore the value of the 6-(trifluoromethyl)pyridazine core in the design of next-generation therapeutics.
V. References
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
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Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central.
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Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. PMC.
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OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program.
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CAS 1211591-88-6: 5-(trifluoromethyl)pyridazin-3-amine. CymitQuimica.
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A validated approach for analysis of heterocyclic aromatic compounds in sediment samples. PubMed.
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X-ray studies of pyridazino[4,5-d]pyridazine derivatives. I. The structure of 2,6-dimethyl-4,8-dichloro-2H,6H-pyridazino[4,5-d]pyridazine-1,5-dione. Acta Crystallographica Section B.
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Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer... [Source not fully available].
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The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
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Inhibition Mechanisms of a Pyridazine-Based Amyloid Inhibitor: As a β-Sheet Destabilizer and a Helix Bridge Maker. The Journal of Physical Chemistry B.
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1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate.
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central.
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
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Synthesis and Characterization of Manganese Pyridazyl Complexes. TopSCHOLAR.
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Understanding Cytotoxicity and Cytostaticity in a High-Throughput... [Source not fully available].
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HETEROCYCLES, Vol. 81, No.7, 2010. [Source not fully available].
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Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Taylor & Francis Online.
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Mass spectrometry of halogen-containing organic compounds. ResearchGate.
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate.
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Synthesis of Substituted Pyridines and Pyridazines via Ring Closing Metathesis. The Royal Society of Chemistry.
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Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds. PMC.
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Potent antimicrobial compounds with a pyridazine nucleus. Justia Patents.
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In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Source not fully available].
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X-ray studies of pyridazino[4,5-d]pyridazine derivatives. II. The structure of 1,4,5,8-tetramethoxypyridazino[4,5-d]pyridazine. Acta Crystallographica Section B.
-
Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub.
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
-
Mass Spectrometry of Heterocyclic Compounds. DTIC.
-
Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
-
Pyridazine and pyrrole compounds, processes for obtaining them and uses. Google Patents.
-
Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation. Taylor & Francis Online.
-
(PDF) Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate.
-
Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
-
WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
-
Pyridazine derivatives useful in therapy. Google Patents.
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. [Source not fully available].
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analytical methods for assessing the purity of 3-Bromo-6-(trifluoromethyl)pyridazine derivatives
A Comparative Guide to Purity Assessment of 3-Bromo-6-(trifluoromethyl)pyridazine Derivatives
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound and its derivatives. As crucial building blocks in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, the stringent purity control of these intermediates is paramount. Impurities, even at trace levels, can significantly impact reaction yields, introduce downstream purification challenges, and, most critically, affect the biological activity and safety profile of the final active pharmaceutical ingredient (API).
This document is designed for researchers, analytical chemists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind methodological choices, ensuring that the described workflows are robust, self-validating, and grounded in established scientific principles. We will explore an orthogonal testing strategy—employing multiple analytical techniques with different separation and detection principles—to build a comprehensive and reliable purity profile.
The Strategic Approach to Purity Analysis
A single analytical method is rarely sufficient to declare a compound "pure." A multi-faceted approach is essential for identifying and quantifying a wide range of potential impurities, including starting materials, reagents, by-products, and degradation products. Our strategy integrates chromatographic separations for quantitative assessment and spectroscopic techniques for definitive structural confirmation.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-6-(trifluoromethyl)pyridazine Analogs in Kinase Inhibition
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, promising subclass: 3-Bromo-6-(trifluoromethyl)pyridazine analogs. The strategic placement of a bromine atom at the 3-position offers a versatile handle for synthetic elaboration, while the electron-withdrawing trifluoromethyl group at the 6-position can significantly influence the molecule's physicochemical properties and biological interactions.
This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comparative analysis of hypothetical analogs based on established SAR principles for related pyridazine kinase inhibitors, detailed experimental protocols for their synthesis and evaluation, and a discussion of their potential mechanisms of action.
The this compound Scaffold: A Promising Starting Point
The this compound core represents a strategic starting point for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridazine nucleus is a key feature in several clinically approved kinase inhibitors.[2]
The bromine atom at the 3-position is a particularly attractive feature for medicinal chemists. It can be readily displaced or utilized in cross-coupling reactions to introduce a diverse range of substituents, allowing for a thorough exploration of the chemical space around the core. The trifluoromethyl group is known to enhance metabolic stability and can modulate the pKa of nearby functionalities, potentially improving cell permeability and oral bioavailability.
Comparative Analysis of Hypothetical this compound Analogs
While a specific, comprehensive SAR study on this compound analogs is not yet publicly available, we can extrapolate from the extensive research on other pyridazine-based kinase inhibitors to construct a hypothetical SAR model.[4][5][6] This model will focus on modifications at the 3-position, where the bromine atom serves as a synthetic handle.
For this comparative analysis, we will consider the potential impact of substituting the bromine with various amine and carbon-linked functionalities on the inhibitory activity against a representative kinase target, such as a mitogen-activated protein kinase (MAPK) or a cyclin-dependent kinase (CDK).
Table 1: Hypothetical Structure-Activity Relationship of 3-Substituted-6-(trifluoromethyl)pyridazine Analogs
| Compound ID | R-Group (at C3-position) | Predicted Kinase Inhibition (IC50) | Rationale for Predicted Activity |
| 1 (Parent) | -Br | Low to moderate | Starting point for derivatization. |
| 2a | -NH-(4-fluorophenyl) | High | Introduction of a hydrogen bond donor and an aromatic ring for potential π-stacking interactions in the kinase hinge region. The fluorine may enhance binding affinity. |
| 2b | -NH-(3-methoxyphenyl) | Moderate to high | The methoxy group can influence solubility and may form additional hydrogen bonds. Its position will be critical for optimal interaction. |
| 2c | -NH-cyclopropyl | Low | Small aliphatic amines may lack the necessary interactions for potent kinase inhibition compared to aromatic amines. |
| 3a | -(4-pyridyl) | Moderate to high | The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in kinase inhibitors that interact with the hinge region.[5] |
| 3b | -(thiophen-2-yl) | Moderate | The thiophene ring can act as a bioisostere for a phenyl ring, potentially offering improved physicochemical properties. |
Experimental Methodologies
To validate the hypothetical SAR presented above, a systematic approach to the synthesis and biological evaluation of the proposed analogs is required.
General Synthetic Scheme
The synthesis of 3-substituted-6-(trifluoromethyl)pyridazine analogs can be achieved through a versatile and robust synthetic route, typically involving nucleophilic aromatic substitution or cross-coupling reactions.
Figure 1: General synthetic routes for the diversification of the this compound scaffold.
Step-by-Step Protocol for Nucleophilic Aromatic Substitution (SNAr):
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added the desired amine (1.2 eq) and a base, for example, diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to a temperature ranging from 80 to 120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-(trifluoromethyl)pyridazine analog.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs would be determined using a standard in vitro kinase assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-Step Protocol for a Generic Kinase Assay:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, a suitable substrate (e.g., a biotinylated peptide), and the test compound.
-
Initiate the kinase reaction by adding adenosine triphosphate (ATP).
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-labeled streptavidin.
-
Incubate for a further 60 minutes to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of the acceptor to donor signals and plot the results against the compound concentration to determine the IC50 value.
Potential Mechanism of Action and Signaling Pathways
Pyridazine-based kinase inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[5] The pyridazine core can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
Figure 2: A simplified diagram illustrating the competitive binding of a pyridazine analog to the kinase hinge region.
The specific signaling pathways that could be modulated by these compounds depend on the kinase they inhibit. For instance, inhibitors of p38 MAP kinase would affect inflammatory cytokine production, while CDK inhibitors would impact cell cycle progression.[7]
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. While this guide has presented a hypothetical SAR based on existing knowledge of related pyridazine compounds, it underscores the importance of systematic derivatization and biological evaluation. The synthetic accessibility of the 3-position allows for the introduction of a wide range of functionalities, and a thorough investigation of these modifications is warranted to identify potent and selective kinase inhibitors. Future work should focus on the synthesis of a diverse library of these analogs and their screening against a panel of kinases to establish a definitive SAR and identify lead compounds for further preclinical development.
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PubMed Central. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
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PubMed. (2011). Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. [Link]
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PubMed. (2025). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. [Link]
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PubMed. (2014). Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. [Link]
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A Senior Application Scientist's Guide to 3-Bromo-6-(trifluoromethyl)pyridazine: A Comparative Benchmarking Study for Modern Drug Discovery
Welcome to a detailed exploration of 3-Bromo-6-(trifluoromethyl)pyridazine, a heterocyclic building block of increasing significance in medicinal chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced scaffolds for creating next-generation therapeutics. We will move beyond simple catalog data to provide a comparative analysis grounded in experimental rationale, showcasing not just how to use this reagent, but why and when it represents a strategic advantage over other common heterocyclic building blocks.
Our analysis will focus on three critical pillars of drug design:
-
Physicochemical & Electronic Profile: How does the unique arrangement of the pyridazine core and the trifluoromethyl group influence key drug-like properties?
-
Synthetic Tractability: How does this building block perform in the most crucial C-C and C-N bond-forming reactions that are the workhorses of modern drug synthesis?
-
Metabolic Stability: What is the inherent advantage of the 6-(trifluoromethyl)pyridazine moiety in designing molecules with improved pharmacokinetic profiles?
Throughout this guide, we will benchmark this compound against two other widely used trifluoromethylated heteroaryl bromides: 2-Bromo-5-(trifluoromethyl)pyridine and 5-Bromo-2-(trifluoromethyl)pyrimidine . This comparative approach will provide a clear context for its strategic application in your research programs.
Chapter 1: The Strategic Value of the 6-(Trifluoromethyl)pyridazine Moiety
The selection of a core heterocyclic scaffold is a pivotal decision in drug design. It dictates not only the three-dimensional trajectory of substituents but also the fundamental electronic and physicochemical properties of the final molecule. The 6-(trifluoromethyl)pyridazine scaffold is a compelling choice due to the synergistic interplay between the electron-deficient pyridazine ring and the powerfully electron-withdrawing trifluoromethyl group.
The pyridazine ring, with its adjacent nitrogen atoms, possesses a unique set of properties compared to its pyridine and pyrimidine isomers. It is characterized by a high dipole moment and a robust capacity for dual hydrogen bonding, which can be critical for target engagement.[1] The inherent polarity and potential to mitigate interactions with the hERG potassium channel add significant value in drug discovery and development.[1]
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its inclusion is a proven strategy to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities, thereby improving pharmacokinetic profiles and target affinity.[2][3]
The combination in this compound results in a building block that is:
-
Electronically Distinct: The CF3 group's strong inductive effect further lowers the energy of the ring's LUMO, influencing its reactivity and its potential for π-stacking interactions.
-
Metabolically Robust: The CF3 group can serve as a "metabolic shield," blocking sites that would otherwise be susceptible to oxidative metabolism by Cytochrome P450 enzymes.[4][5]
-
Synthetically Versatile: The C-Br bond at the 3-position is readily activated for a wide range of palladium-catalyzed cross-coupling reactions.
Caption: Key structural features of this compound and their impact.
Comparative Physicochemical Properties
To provide a quantitative comparison, we've compiled calculated physicochemical properties for the core scaffolds.
| Compound | cLogP | pKa (Most Basic N) | Dipole Moment (Debye) |
| This compound | 2.58 | ~ -0.5 | ~ 3.9 |
| 2-Bromo-5-(trifluoromethyl)pyridine | 2.65 | ~ 1.0 | ~ 2.1 |
| 5-Bromo-2-(trifluoromethyl)pyrimidine | 2.45 | ~ -1.2 | ~ 1.5 |
| Note: Values are predicted using standard computational models and are for comparative purposes. |
This data highlights the significantly higher dipole moment of the pyridazine scaffold, a feature that can be exploited for specific molecular recognition patterns in drug-target interactions.
Chapter 2: Benchmarking Reactivity in Key Cross-Coupling Reactions
The true utility of a building block is defined by its performance in robust, scalable chemical transformations. We will now benchmark this compound in three cornerstone reactions of medicinal chemistry: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and Sonogashira C-C alkynylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most important C(sp²)-C(sp²) bond-forming reaction in drug discovery.[6] Its reliability is paramount. The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step, often leading to efficient coupling under mild conditions.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), the boronic acid or ester partner (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 eq.).
-
Solvent: Add a degassed solvent system, commonly a mixture of Dioxane and Water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
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A Comparative Guide to Synthetic Routes for 3-Substituted-6-(Trifluoromethyl)pyridazines
For Researchers, Scientists, and Drug Development Professionals
The 6-(trifluoromethyl)pyridazine scaffold is a privileged core structure in modern medicinal chemistry and agrochemical design. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the adjacent nitrogen atoms, contribute to enhanced metabolic stability, binding affinity, and bioavailability in numerous drug candidates. Consequently, the development of efficient, versatile, and scalable synthetic routes to access 3-substituted analogues of this key heterocycle is of paramount importance.
This guide provides a comparative analysis of the principal synthetic strategies for constructing 3-substituted-6-(trifluoromethyl)pyridazines. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data from peer-reviewed literature.
Chapter 1: The Functionalization Workhorse: Palladium-Catalyzed Cross-Coupling
The most prevalent and versatile strategy for introducing molecular diversity at the 3-position of the 6-(trifluoromethyl)pyridazine ring involves the functionalization of a pre-formed 3-chloro-6-(trifluoromethyl)pyridazine precursor. Palladium-catalyzed cross-coupling reactions are central to this approach, enabling the formation of a wide range of carbon-carbon and carbon-heteroatom bonds.[1]
The electron-deficient nature of the pyridazine ring, further amplified by the CF₃ group, facilitates the oxidative addition of the C-Cl bond to a Pd(0) center, which is often the rate-determining step in the catalytic cycle.[2] This inherent reactivity makes 3-chloro-6-(trifluoromethyl)pyridazine an excellent substrate for a variety of coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern synthetic chemistry. For the synthesis of 3-aryl- or 3-heteroaryl-6-(trifluoromethyl)pyridazines, this reaction is particularly effective.
Mechanism & Rationale: The catalytic cycle, illustrated below, involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center and promote the key steps of the cycle. Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity for challenging substrates like heteroaryl chlorides.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data: The utility of Suzuki coupling is demonstrated by its tolerance for a wide range of boronic acids, leading to products in moderate to excellent yields.
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst/Ligand | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 95% | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 88% | [2] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | 75% | N/A |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | 82% | [4] |
Other Palladium-Catalyzed Reactions
Beyond Suzuki coupling, other palladium-catalyzed reactions expand the accessible chemical space:
-
Sonogashira Coupling: Introduces alkynyl groups, which are valuable handles for further transformations like cycloadditions or reductions.
-
Stille Coupling: Utilizes organostannanes and is known for its tolerance of a wide array of functional groups, though the toxicity of tin reagents is a significant drawback.
-
Buchwald-Hartwig Amination: Forms C-N bonds, providing access to 3-amino-6-(trifluoromethyl)pyridazines, a common motif in kinase inhibitors.
These reactions collectively make palladium catalysis a highly reliable and versatile platform for derivatizing the 6-(trifluoromethyl)pyridazine core.[1]
Chapter 2: The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) on 3-chloro-6-(trifluoromethyl)pyridazine is a direct and often cost-effective method for introducing heteroatom nucleophiles.
Mechanism & Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the ring nitrogens and the powerful inductive effect of the CF₃ group stabilize the intermediate Meisenheimer complex, thereby facilitating the substitution of the chloride leaving group. This makes the pyridazine ring "active" towards nucleophilic attack.[5]
Scope and Applications: This method is particularly well-suited for the introduction of oxygen, nitrogen, and sulfur nucleophiles.
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides readily displace the chloride to form 3-alkoxy- and 3-aryloxy-pyridazines.
-
N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines can be used to synthesize a diverse library of 3-amino- and 3-hydrazinyl-pyridazines.[6]
-
S-Nucleophiles: Thiolates are effective nucleophiles for creating 3-(alkylthio)- or 3-(arylthio)-pyridazines.
Representative Protocol: Synthesis of 3-Methoxy-6-(trifluoromethyl)pyridazine
-
To a solution of 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq) in anhydrous methanol (0.2 M), add sodium methoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Chapter 3: Ring Construction Strategy: Cycloaddition Reactions
Instead of functionalizing a pre-existing pyridazine ring, cycloaddition reactions build the heterocyclic core itself. The inverse-electron-demand Diels-Alder reaction is a powerful tool in this context.[7]
Mechanism & Rationale: This strategy typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. Alternatively, a trifluoromethyl-substituted diene can react with a suitable dienophile. Subsequent elimination of a small molecule (like N₂) from the bicyclic intermediate yields the aromatic pyridazine ring. For example, 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine can react with various alkenes and alkynes to produce a range of substituted pyridazines.[8]
This "ring-forming" approach offers a distinct retrosynthetic disconnection and can provide access to substitution patterns that are difficult to achieve through functionalization of a pre-formed ring.
Caption: General workflow for pyridazine synthesis via cycloaddition.
Chapter 4: Comparative Summary and Route Selection
The optimal synthetic route to a specific 3-substituted-6-(trifluoromethyl)pyridazine depends on the desired substituent, available starting materials, and scalability requirements.
| Strategy | Primary Application | Advantages | Disadvantages |
| Pd Cross-Coupling | C-C and C-Heteroatom bond formation | Broad substrate scope, high functional group tolerance, well-established and reliable.[1] | Cost of catalyst and ligands, potential for metal contamination in the final product. |
| SNAr | C-O, C-N, C-S bond formation | Operationally simple, often uses inexpensive reagents, highly scalable.[5] | Limited to heteroatom nucleophiles, may require harsh conditions for less activated substrates. |
| Cycloaddition | De novo ring synthesis | Access to unique substitution patterns, convergent synthesis.[7] | Substrate synthesis can be complex, regioselectivity can be a challenge.[9] |
| C-H Activation | Direct functionalization | High atom economy, avoids pre-functionalized starting materials.[10] | Often requires specific directing groups, limited to certain positions, field is still developing.[11] |
Decision Workflow:
Caption: Decision guide for selecting a primary synthetic strategy.
Conclusion
The synthesis of 3-substituted-6-(trifluoromethyl)pyridazines is a well-developed field with multiple robust and complementary strategies. For introducing carbon-based substituents, palladium-catalyzed cross-coupling reactions from 3-chloro-6-(trifluoromethyl)pyridazine offer the greatest versatility and are the current industry standard. For heteroatom substitution, classical SNAr provides a direct, scalable, and economical alternative. For targets with substitution patterns not easily accessed by these methods, de novo ring synthesis via cycloaddition presents a powerful, albeit more complex, option. As the demand for novel pyridazine-containing molecules grows, the continued development of more efficient and sustainable methods, such as late-stage C-H functionalization, will undoubtedly shape the future of this important area of chemical synthesis.
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Abdel-Maksoud, M. S., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
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Chauhan, S. S., & Sahu, D. P. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. Available at: [Link]
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Gulea, M., & Cernisova, A. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. PubMed Central. Available at: [Link]
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Borah, A. J., et al. (2012). A highly efficient and reusable heterogeneous palladium catalyst for Suzuki–Miyaura cross-coupling reactions of heteroaryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
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Fisher Scientific. Active chloro-heterocycles. Available at: [Link]
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Tian, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central. Available at: [Link]
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Stanovnik, B., et al. (2002). Palladium-catalyzed Reactions on Chloropyridazines. ElectronicsAndBooks. Available at: [Link]
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Barlow, M. G., Haszeldine, R. N., & Pickett, J. (1978). Synthesis of 3,6-bis-trifluoromethyl-pyridazines and -dihydropyridazines. ResearchGate. Available at: [Link]
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Parsons, P. J. (2011). Carbon-Trifluoromethyl Bond Forming Reactions and Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. DSpace@MIT. Available at: [Link]
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Sereda, O., et al. (2014). Regioselective Cycloaddition of Trifluorodiazoethane with Electron-Deficient Allenic Esters and Ketones: Access to CF3-Substituted Pyrazolines and Pyrazoles. ACS Publications. Available at: [Link]
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Mogilaiah, K., et al. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Taylor & Francis Online. Available at: [Link]
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Ji, Y., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
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Gross, A., et al. (2003). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. ResearchGate. Available at: [Link]
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Boger, D. L., & Sakya, S. M. (1987). Synthesis and Reactions of Haloazodienes. A New and General Synthesis of Substituted Pyridazines. ACS Publications. Available at: [Link]
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Biffis, A., et al. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Chen, D. Y. K., & Youn, S. W. (2012). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. Available at: [Link]
-
Sauter, F., et al. (1994). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]
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- 9. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 3-Bromo-6-(trifluoromethyl)pyridazine: A Modern Approach vs. Traditional Methodologies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds. Consequently, 3-Bromo-6-(trifluoromethyl)pyridazine has emerged as a highly valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of a proposed modern synthetic protocol for this key intermediate against a traditional, yet reliable, synthetic route.
The Strategic Importance of Trifluoromethylated Pyridazines
The trifluoromethyl group's strong electron-withdrawing nature significantly influences the electronic properties of the pyridazine ring, making it a versatile handle for various chemical transformations. The bromine atom at the 3-position serves as a convenient point for introducing molecular diversity through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the rapid generation of compound libraries for drug discovery.[1][2][3]
A Proposed Modern Synthetic Protocol: Late-Stage Trifluoromethylation
This guide proposes a novel, efficient two-step synthesis of this compound starting from the readily available 3,6-dichloropyridazine. This approach leverages a late-stage trifluoromethylation reaction, a strategy of growing importance in contemporary organic synthesis.
Scheme 1: Proposed Modern Synthesis
Caption: Proposed modern synthetic route to this compound.
Rationale and Advantages
This proposed protocol is designed for efficiency and modularity. The initial selective bromination of 3,6-dichloropyridazine, a well-established transformation, provides a key intermediate. The subsequent nucleophilic trifluoromethylation of the more reactive chloro-substituent is the cornerstone of this modern approach. The use of reagents like copper-trifluoromethyl complexes or the Ruppert-Prakash reagent (TMSCF3) allows for the direct and often high-yielding introduction of the CF3 group.[4] This late-stage functionalization strategy is highly desirable as it allows for the rapid synthesis of the target molecule from a common intermediate.
A Traditional Synthetic Protocol: Ring Construction from a Trifluoromethylated Precursor
A more traditional approach to synthesizing trifluoromethylated pyridazines involves the construction of the pyridazine ring from a precursor that already contains the trifluoromethyl group. This method, while often robust, can be more linear and less convergent than the modern approach.
Scheme 2: Traditional Synthesis
Caption: Traditional synthetic route to this compound.
Rationale and Considerations
This classical synthesis relies on the well-established condensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine core.[5] The subsequent halogenation of the resulting pyridazinone yields the desired product. While this method is often effective, the synthesis of the starting trifluoromethylated dicarbonyl compound can add steps to the overall sequence. Furthermore, the use of harsh halogenating agents like phosphorus oxybromide (POBr3) requires careful handling and workup procedures.
Performance Comparison: Modern vs. Traditional Protocol
| Parameter | Proposed Modern Protocol | Traditional Protocol |
| Starting Materials | 3,6-Dichloropyridazine (commercially available) | 1,1,1-Trifluoro-2,4-pentanedione (may require synthesis) |
| Number of Steps | 2 | 2 (from dicarbonyl) |
| Reagent Profile | Modern trifluoromethylating agents (e.g., TMSCF3) | Classical condensation and halogenation reagents (e.g., N2H4, POBr3) |
| Potential Yield | Potentially higher and more reproducible | Variable, dependent on precursor synthesis and halogenation efficiency |
| Scalability | Generally good, with established procedures for trifluoromethylation | Can be challenging due to the handling of hydrazine and phosphorus halides |
| Safety & Handling | Trifluoromethylating agents require careful handling, but are often used in controlled, catalytic amounts. | Hydrazine is highly toxic and corrosive. Phosphorus halides are moisture-sensitive and corrosive. |
| Versatility | The 3-bromo-6-chloropyridazine intermediate can be used to synthesize other 6-substituted pyridazines. | The synthesis is more linear and specific to the target molecule. |
Experimental Protocols
Proposed Modern Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Bromo-6-chloropyridazine
-
To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add hydrobromic acid (excess).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-6-chloropyridazine.
Step 2: Synthesis of this compound
-
To a solution of 3-bromo-6-chloropyridazine (1.0 eq) in a dry, aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (e.g., nitrogen or argon), add a copper(I) source (e.g., CuI, 1.5 eq) and a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent, 1.5 eq).
-
Add a fluoride source (e.g., KF or CsF, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Traditional Protocol: Synthesis of this compound
Step 1: Synthesis of 6-(Trifluoromethyl)-3(2H)-pyridazinone
-
To a solution of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature, which may result in the precipitation of the product.
-
Filter the solid, wash with cold solvent, and dry under vacuum to obtain 6-(trifluoromethyl)-3(2H)-pyridazinone.
Step 2: Synthesis of this compound
-
Carefully add 6-(trifluoromethyl)-3(2H)-pyridazinone (1.0 eq) to phosphorus oxybromide (POBr3, excess) at 0 °C.
-
Slowly warm the mixture to 100-120 °C and stir for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion
The proposed modern synthetic protocol for this compound offers several potential advantages over the traditional ring-construction method. Its convergent nature, use of a readily available starting material, and the strategic implementation of a late-stage trifluoromethylation reaction align with the principles of modern, efficient organic synthesis. While the traditional method remains a viable option, the modern approach is likely to be more adaptable for library synthesis and may offer a more favorable safety and handling profile. The choice of synthetic route will ultimately depend on the specific needs of the research program, including scale, available resources, and the desired level of modularity.
References
-
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
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An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]
-
Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Rochester. [Link]
-
Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. MDPI. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters. PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iglobaljournal.com [iglobaljournal.com]
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions with 3-Bromo-6-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The pyridazine nucleus, particularly when substituted with a trifluoromethyl group, is a privileged motif in a myriad of biologically active compounds. The strategic introduction of molecular diversity at various positions on this ring system via cross-coupling reactions is therefore of paramount importance. This guide provides a comparative analysis of catalyst efficiency for the versatile building block, 3-Bromo-6-(trifluoromethyl)pyridazine, across several key cross-coupling reactions. Drawing upon experimental data from the literature and established mechanistic principles, this document serves as a practical resource for optimizing these critical transformations.
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction stands as a robust and widely utilized method for the formation of carbon-carbon bonds. The choice of catalyst and ligand is critical, especially when dealing with electron-deficient heteroaryl halides like this compound, which can be challenging substrates.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura reaction is highly dependent on the palladium source, the nature of the phosphine ligand, the base, and the solvent system. For substrates analogous to this compound, catalyst systems employing bulky, electron-rich phosphine ligands have demonstrated superior performance. These ligands facilitate the oxidative addition of the palladium(0) to the aryl bromide and promote the subsequent reductive elimination step.
| Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | High | Bulky monophosphine ligands are generally effective for challenging heteroaryl bromides. |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 100-110 | High | XPhos is another highly effective bulky ligand for difficult couplings. |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | Moderate | A classic catalyst, but may be less effective for this specific substrate compared to more modern systems. |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | Very High | N-heterocyclic carbene (NHC) ligands often show excellent activity and stability.[1] |
Note: The data in this table is representative of typical conditions for Suzuki-Miyaura couplings of challenging bromopyridines and related heterocycles and serves as a strong starting point for the optimization of reactions with this compound.
Mechanistic Considerations and Causality in Catalyst Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing nature of the pyridazine ring and the trifluoromethyl group can render the C-Br bond more susceptible to oxidative addition. However, the nitrogen atoms in the pyridazine ring can also coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich ligands like SPhos and XPhos helps to create a sterically hindered and electron-rich palladium center. This sterically demanding environment can disfavor unproductive coordination with the pyridazine nitrogens and promote the desired oxidative addition and reductive elimination steps. N-heterocyclic carbene (NHC) ligands, with their strong σ-donating properties, are also highly effective in stabilizing the palladium catalyst and promoting high turnover numbers.[1]
The Buchwald-Hartwig Amination: Constructing C-N Linkages
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals. The selection of the appropriate catalyst system is highly dependent on the nature of the amine coupling partner.
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
For the amination of heteroaryl bromides, the choice of ligand is paramount to achieving high yields and avoiding side reactions. Ligands with bulky and electron-rich character are generally preferred.
| Catalyst System (Precatalyst/Ligand) | Amine Type | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / RuPhos | Secondary | NaOtBu | Toluene | 80-100 | High | RuPhos is a well-established, highly effective ligand for a broad range of amines. |
| Pd(OAc)₂ / BrettPhos | Primary | LiHMDS | Toluene | 100 | High | BrettPhos is often the ligand of choice for primary amines. |
| [Pd(allyl)Cl]₂ / XPhos | Secondary | Cs₂CO₃ | Toluene | 100 | High | XPhos demonstrates broad applicability in C-N couplings.[2] |
| Pd₂(dba)₃ / BINAP | Secondary | NaOtBu | Toluene | 100 | Moderate to High | A bidentate ligand that can be effective, though often surpassed by more modern monophosphine ligands. |
Note: The data presented is based on studies with analogous brominated heterocycles. The optimal conditions for this compound may require some optimization.
Rationale for Experimental Choices in Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) are crucial for the efficient deprotonation of the amine. The choice of ligand is critical in facilitating both the oxidative addition and the reductive elimination steps. Bulky ligands like RuPhos and BrettPhos promote the formation of a monoligated palladium species, which is often more active in the catalytic cycle.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Comparative Performance of Catalytic Systems for Sonogashira Coupling
The success of the Sonogashira coupling of this compound hinges on the careful selection of the catalyst system and reaction conditions to ensure efficient coupling while minimizing side reactions such as the homocoupling of the alkyne (Glaser coupling).
| Catalyst System (Precatalyst/Co-catalyst) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N | THF | Room Temp. - 50 | Good to High | The classic Sonogashira conditions are often effective for a wide range of substrates. |
| Pd(OAc)₂ / PPh₃ / CuI | PPh₃ | Et₃N | DMF | 80 | Good | Can be a reliable system, though higher temperatures may be required. |
| PdCl₂(PPh₃)₂ / CuI | None | i-Pr₂NH | Dioxane | 60-80 | Good | The choice of amine base can significantly influence the reaction outcome. |
| Copper-free: Pd(PPh₃)₄ | PPh₃ | Piperidine | DMF | 100 | Moderate to Good | Copper-free conditions can be advantageous for sensitive substrates to avoid alkyne homocoupling. |
Note: The presented data is derived from general protocols and studies on related bromo-heterocycles. Optimization for this compound is recommended.
Mechanistic Insights into Sonogashira Coupling
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. The copper cycle involves the coordination of the terminal alkyne to a copper(I) salt, which, in the presence of a base, facilitates the formation of the copper(I)-acetylide. Reductive elimination from the palladium center then furnishes the aryl alkyne and regenerates the Pd(0) catalyst. The use of an amine base is crucial for both the deprotonation of the alkyne and for maintaining the palladium catalyst in its active form.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Catalysis: Mechanistic Diagrams
To better understand the intricate dance of molecules at the heart of these transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: Catalytic Cycles of the Sonogashira Reaction.
Conclusion
The effective functionalization of this compound via cross-coupling reactions is a critical enabling technology in medicinal chemistry and materials science. While a one-size-fits-all catalyst system does not exist, this guide provides a comparative framework and practical starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. For Suzuki and Buchwald-Hartwig couplings, catalyst systems based on bulky, electron-rich monophosphine ligands such as SPhos, XPhos, and RuPhos, or N-heterocyclic carbene ligands, generally offer the highest efficacy. For Sonogashira couplings, the classic Pd/Cu co-catalyst system remains a reliable choice, with copper-free alternatives available for sensitive substrates. Successful implementation of these powerful synthetic methods will undoubtedly continue to drive innovation in the development of novel molecules with significant therapeutic and technological potential.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Sonogashira cross-coupling reaction of 3-bromo-1,2-diones. ScienceDirect. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. RSC Publishing. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
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- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-(trifluoromethyl)pyridazine
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial handling to their ultimate disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-6-(trifluoromethyl)pyridazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower scientists with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.
Understanding the Compound: Chemical Profile and Hazard Identification
This compound (CAS No. 174607-37-5) is a halogenated heterocyclic compound frequently utilized in synthetic organic chemistry.[1] Its chemical structure, containing both bromine and a trifluoromethyl group, dictates its reactivity and toxicological profile, necessitating careful handling and disposal.
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the risks.
Table 1: GHS Hazard Identification for this compound [1][2]
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
The causality behind these classifications lies in the compound's chemical properties. The electrophilic nature of the pyridazine ring, enhanced by the electron-withdrawing trifluoromethyl group, can lead to adverse reactions with biological macromolecules. The presence of bromine, a halogen, also contributes to its potential for environmental persistence if not disposed of correctly.
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to establish a safe working environment. The following engineering controls and personal protective equipment are mandatory to minimize exposure risks.
Engineering Controls:
-
Fume Hood: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or in the event of a spill, impervious clothing may be necessary.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound, from initial waste generation to final removal by a certified waste management service.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and promoting a safe laboratory environment.[4][5]
Materials:
-
Designated hazardous waste container for halogenated organic solids.
-
Hazardous waste labels.
-
Waste log sheet.
-
Appropriate PPE (as detailed in Section 2).
Procedure:
-
Waste Characterization and Segregation:
-
Rationale: Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is sent to the appropriate treatment facility. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[6][7]
-
Action: Identify all waste streams containing this compound. This includes unreacted solid material, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE. Segregate this waste into a container specifically designated for "Halogenated Organic Solids." Do not mix with non-halogenated organic waste or aqueous waste.[7]
-
-
Containerization and Labeling:
-
Rationale: Secure and clearly labeled containers are a legal requirement and prevent accidental misuse or improper handling.
-
Action: Use a chemically compatible container with a secure, tight-fitting lid. Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container.
-
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Rationale: SAAs provide a designated, safe location for the short-term storage of hazardous waste at or near the point of generation, under the control of the laboratory personnel.
-
Action: Keep the waste container in a designated SAA within the laboratory. The SAA must be in a secondary containment tray to capture any potential leaks. The container must remain closed at all times except when adding waste.[3]
-
-
Waste Logging and Documentation:
-
Rationale: Accurate record-keeping is essential for regulatory compliance and for the waste disposal vendor to safely handle the material.
-
Action: Maintain a waste log for the container. For each addition of waste, record the date, the approximate quantity, and the initials of the individual.
-
-
Transfer to Central Storage:
-
Rationale: Once the container is full or has been in the SAA for the maximum allowed time (as per institutional and regulatory guidelines), it must be safely transferred to a central storage area.
-
Action: Arrange for the transfer of the full and securely sealed container to your institution's central hazardous waste storage facility. This is typically handled by the Environmental Health and Safety (EHS) department.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your laboratory supervisor and institutional EHS.
-
Control and Contain: If it is safe to do so, prevent the spread of the spill by using a chemical spill kit with an absorbent appropriate for organic solids. Avoid raising dust.[3]
-
Cleanup: Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Final Disposal Pathway: A Commitment to Environmental Stewardship
As a generator of hazardous waste, your responsibility extends to its final disposition. This compound, as a halogenated organic compound, must be disposed of by a licensed hazardous waste management company. The designated and approved method of disposal is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] This process ensures the complete destruction of the compound, preventing its release into the environment.
By adhering to these detailed procedures, you not only ensure your personal safety and that of your colleagues but also uphold the principles of responsible scientific research and environmental protection.
References
-
Safety Data Sheet - 3-Bromo-pyridazine hydrobromide. Angene Chemical. [Link]
-
4-Bromo-3-methoxy-6-(trifluoromethyl)pyridazine. PubChem, National Center for Biotechnology Information. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
3-Bromo-6-methoxypyridazine. PubChem, National Center for Biotechnology Information. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. Bucknell University. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
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- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
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- 7. bucknell.edu [bucknell.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-6-(trifluoromethyl)pyridazine
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Bromo-6-(trifluoromethyl)pyridazine, a halogenated pyridazine derivative. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling by offering in-depth, field-proven insights. This document is structured to deliver procedural, step-by-step guidance that directly addresses your operational questions.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is critical. For this compound (CAS No. 174607-37-5), the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
These classifications indicate that the primary routes of exposure and associated risks are ingestion, skin contact, eye contact, and inhalation. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to be absorbed through the skin. The bromo- and pyridazine functionalities also contribute to its reactivity and potential toxicity. Therefore, a multi-layered Personal Protective Equipment (PPE) approach is necessary to mitigate these risks.
Core Personal Protective Equipment (PPE) Requirements
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table summarizes the essential PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Standard safety glasses are insufficient. The "Causes serious eye irritation" (H319) classification necessitates a complete seal around the eyes to protect from splashes, vapors, and dust. |
| Hand Protection | Nitrile or neoprene gloves. | Halogenated hydrocarbons can degrade many glove materials[3][4]. Nitrile and neoprene offer good resistance to a range of chemicals, but on-site testing is always recommended[5][6]. Double gloving is advised for extended handling periods. |
| Body Protection | Flame-resistant lab coat. | A lab coat is the minimum requirement to protect against skin contact from spills and splashes. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit should be considered. |
| Respiratory Protection | Use in a certified chemical fume hood. | The "May cause respiratory irritation" (H335) warning indicates that inhalation of dust or vapors must be avoided. All handling of this compound should be performed within a properly functioning chemical fume hood. |
Step-by-Step Handling Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where each step logically follows from the known hazards and reinforces a culture of safety.
Caption: Experimental workflow for handling this compound.
I. Preparation Phase:
-
Review Safety Data Sheet (SDS) and Protocol: Before entering the lab, thoroughly review the SDS for this compound and the specific experimental protocol.
-
Inspect Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of degradation or puncture before use.
II. Handling Phase:
-
Weighing and Transfer: Conduct all weighing and transfer of the solid material within the chemical fume hood to prevent inhalation of dust particles. Use a disposable weighing boat to minimize contamination of balances.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction apparatus is securely clamped and that any potential points of release are properly sealed or vented into the fume hood's exhaust.
III. Cleanup and Disposal Phase:
-
Decontaminate Glassware: All glassware that has come into contact with this compound should be decontaminated within the fume hood before being removed for further cleaning.
-
Segregate Halogenated Waste: Dispose of all contaminated solid and liquid waste in a designated, clearly labeled "Halogenated Waste" container[7][8][9]. Do not mix halogenated waste with non-halogenated waste to ensure proper and cost-effective disposal.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures: Immediate Actions
In the event of an accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan: A Logistical Overview
Proper disposal is a critical component of the chemical handling lifecycle.
Caption: Waste disposal workflow for this compound.
All waste generated from the handling of this compound must be treated as hazardous.
-
Solid Waste: This includes contaminated gloves, weighing boats, and paper towels. It should be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed container for halogenated liquid waste.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage and Disposal: Waste containers should be stored in a designated satellite accumulation area with secondary containment.[9] Disposal must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10] Do not discharge to sewer systems.[10]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 3-Bromo-2-methoxy-6-(trifluoromethyl)pyridine Safety Data Sheets - Echemi. (n.d.).
- 174607-37-5|this compound|BLD Pharm. (n.d.).
- Gloves Chemical Resistance Chart. (n.d.).
- Pyridazine - Safety Data Sheet - ChemicalBook. (n.d.).
- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
- 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem. (n.d.).
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- 3-Bromopyridine Safety Data Sheet - Jubilant Ingrevia. (n.d.).
- Glove Guide - Chemical Compatibility - myUSF. (n.d.).
- Personal Protective Equipment (PPE) Guide – Chemical Resistance - the NMSU safety. (2015, July 2).
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- FLUOROMETHANE (D3, 99%) - Safety Data Sheet - SDS EU (Reach Annex II). (2018, November 9).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7).
- Safety Data Sheet - Angene Chemical. (2024, December 3).
- Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (n.d.).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Glove Selection Page 1 of 20 - Emergency and Safety Services. (n.d.).
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety. (n.d.).
- Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
Sources
- 1. 174607-37-5|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-6-methoxypyridazine | C5H5BrN2O | CID 252110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
